molecular formula C6H5Cl2NO2 B1392976 2,5-Dichloro-6-(hydroxymethyl)pyridin-3-ol CAS No. 1261365-99-4

2,5-Dichloro-6-(hydroxymethyl)pyridin-3-ol

Cat. No.: B1392976
CAS No.: 1261365-99-4
M. Wt: 194.01 g/mol
InChI Key: YWXKGQHEXLFGDI-UHFFFAOYSA-N
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Description

2,5-Dichloro-6-(hydroxymethyl)pyridin-3-ol is a useful research compound. Its molecular formula is C6H5Cl2NO2 and its molecular weight is 194.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,5-Dichloro-6-(hydroxymethyl)pyridin-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Dichloro-6-(hydroxymethyl)pyridin-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,5-dichloro-6-(hydroxymethyl)pyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2NO2/c7-3-1-5(11)6(8)9-4(3)2-10/h1,10-11H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWXKGQHEXLFGDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1Cl)CO)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30679162
Record name 2,5-Dichloro-6-(hydroxymethyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261365-99-4
Record name 2,5-Dichloro-6-(hydroxymethyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis of 2,5-Dichloro-6-(hydroxymethyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of 2,5-Dichloro-6-(hydroxymethyl)pyridin-3-ol , a highly functionalized pyridine intermediate likely used in the development of advanced agrochemicals or pharmaceutical ligands.[1]

The synthesis of this molecule presents a classic regioselectivity challenge: installing chlorine atoms at the C2 and C5 positions of a 3-hydroxypyridine core while preserving a sensitive hydroxymethyl group at C6.[1]

Executive Summary & Retrosynthetic Analysis

Target Molecule: 2,5-Dichloro-6-(hydroxymethyl)pyridin-3-ol Molecular Formula: C₆H₅Cl₂NO₂ Key Structural Features:

  • Pyridin-3-ol Core: Electron-rich, activating the ring for electrophilic aromatic substitution (EAS).[1]

  • 2,5-Dichloro Substitution: Requires precise regiocontrol.[1] The C2 position is naturally activated (ortho to OH), but the C5 position (meta to OH, beta to N) is difficult to access via direct chlorination of the pyridinol without competing C4 substitution.[1]

  • 6-Hydroxymethyl Group: A sensitive moiety that can be oxidized to a carboxylic acid or aldehyde if reaction conditions are too harsh.[1]

Retrosynthetic Strategy

We propose two distinct pathways based on industrial scalability versus laboratory precision.

  • Pathway A (The "De Novo" Ring Construction): Starts from Kojic Acid .[1] This is the most direct route to the carbon skeleton but requires careful optimization of the chlorination step to favor the 2,5-isomer over the 2,4-isomer.[1]

  • Pathway B (The Functionalization Route): Starts from 3-Hydroxy-6-methylpyridine .[1] This route leverages the methyl group to block the C6 position, directs chlorination, and concludes with a side-chain oxidation.[1]

Retrosynthesis Target TARGET: 2,5-Dichloro-6-(hydroxymethyl)pyridin-3-ol Inter1 Precursor A: 6-(Hydroxymethyl)pyridin-3-ol Target->Inter1 Regioselective Chlorination Inter2 Precursor B: 2,5-Dichloro-3-hydroxy-6-methylpyridine Target->Inter2 Side-Chain Oxidation Start1 Starting Material 1: Kojic Acid (Bio-sourced) Inter1->Start1 Ammonolysis (Ring Expansion) Start2 Starting Material 2: 3-Hydroxy-6-methylpyridine (Industrial) Inter2->Start2 Stepwise Chlorination

Figure 1: Retrosynthetic analysis showing the two primary disconnection strategies.

Pathway A: The Modified Kojic Acid Route (Scalable)[1]

This pathway is preferred for large-scale synthesis due to the low cost of Kojic acid.[1] The core challenge is the regioselectivity of the chlorination.[1]

Step 1: Ammonolysis of Kojic Acid

The pyrone ring of Kojic acid is converted to a pyridine ring using ammonia or ammonium salts.[1] This is a well-established transformation yielding 6-(hydroxymethyl)pyridin-3-ol .[1]

  • Reagents: Kojic Acid, NH₄OH (aq) or NH₄Cl.[1]

  • Conditions: Autoclave at 130–150°C for 6–12 hours.

  • Mechanism: Nucleophilic attack of ammonia on the pyrone ring, ring opening, and re-closure to form the pyridine.[1]

  • Yield Expectation: 70–85%.[1]

Step 2: Regioselective Chlorination (The Critical Step)

Direct chlorination of 3-hydroxypyridines typically favors the C2 (ortho) and C4 (ortho) positions.[1] To direct chlorine to C5, we must control the kinetics or use a blocking strategy.[1]

  • Protocol:

    • Dissolve 6-(hydroxymethyl)pyridin-3-ol in acetic acid .

    • Add N-Chlorosuccinimide (NCS) (2.2 equivalents) slowly at room temperature.

    • Optimization: The use of a Lewis acid catalyst (e.g., AlCl₃) or conducting the reaction in concentrated HCl/H₂O can alter the regioselectivity profile.[1]

    • Purification: The reaction will likely yield a mixture of 2,4-dichloro and 2,5-dichloro isomers.[1]

    • Separation: The 2,5-isomer is less polar.[1] Separation is achieved via fractional crystallization from ethanol/water or silica chromatography (DCM/MeOH gradient).[1]

Expert Insight: If direct chlorination fails to yield sufficient 2,5-isomer, a "blocking" strategy is used: Sulfonate at C4 (reversible), chlorinate at C2/C5, then desulfonate.[1]

Pathway B: The Methyl-Oxidation Route (High Precision)[1]

This route is chemically more robust for ensuring the 2,5-dichloro pattern because the starting material (3-hydroxy-6-methylpyridine) allows for stepwise control before the sensitive alcohol is generated.[1]

Experimental Workflow
Phase 1: Chlorination of 3-Hydroxy-6-methylpyridine[1]
  • Substrate: 3-Hydroxy-6-methylpyridine (commercially available).[1]

  • Reagent: Cl₂ gas or Sulfuryl Chloride (SO₂Cl₂).[1]

  • Conditions: Reaction in CHCl₃ or CH₂Cl₂ at 0°C -> RT.

  • Outcome: The first chlorine installs at C2 (ortho to OH). The second chlorine is forced to C5 (meta to OH) because C6 is blocked by Methyl, and C4 is sterically crowded relative to C5 in the presence of the C3-OH and C6-Me.[1]

    • Note: If C4 chlorination dominates, use NCS in DMF which tends to favor the thermodynamic product (2,5-dichloro).[1]

Phase 2: Protection (Optional but Recommended)

Protect the C3-hydroxyl group as an acetate or methoxymethyl (MOM) ether to prevent interference during oxidation.[1]

  • Reaction: Product + Ac₂O + Pyridine -> 3-Acetoxy-2,5-dichloro-6-methylpyridine .[1]

Phase 3: Side-Chain Oxidation (Boekelheide Rearrangement or Radical Oxidation)

We must convert the C6-Methyl group to a C6-Hydroxymethyl group.[1]

  • Method A (Radical Halogenation + Hydrolysis):

    • React with NCS (1.1 eq) and AIBN (catalytic) in CCl₄ at reflux.[1]

    • Target: 2,5-Dichloro-6-(chloromethyl)pyridin-3-yl acetate .

    • Hydrolysis: Reflux in aqueous CaCO₃ or NaOH to convert -CH₂Cl to -CH₂OH and deprotect the phenol.[1]

  • Method B (N-Oxide Rearrangement - Boekelheide):

    • Oxidize pyridine nitrogen with mCPBA -> N-Oxide.[1]

    • Treat with Acetic Anhydride (Boekelheide rearrangement) -> 2,5-Dichloro-6-(acetoxymethyl)pyridin-3-yl acetate .

    • Global hydrolysis (MeOH/K₂CO₃) -> 2,5-Dichloro-6-(hydroxymethyl)pyridin-3-ol .[1]

Detailed Workflow Diagram (Pathway B)

PathwayB Step1 3-Hydroxy-6-methylpyridine Step2 2,5-Dichloro-3-hydroxy- 6-methylpyridine Step1->Step2 NCS / DMF (Chlorination) Step3 N-Oxide Intermediate Step2->Step3 mCPBA (N-Oxidation) Step4 Bis-Acetate (Rearranged) Step3->Step4 Ac2O, Heat (Boekelheide) Final TARGET: 2,5-Dichloro-6-(hydroxymethyl) pyridin-3-ol Step4->Final K2CO3 / MeOH (Hydrolysis)

Figure 2: The Boekelheide Rearrangement strategy for precise C6-functionalization.

Quantitative Data & Process Parameters

ParameterPathway A (Kojic)Pathway B (Methyl-Ox)Notes
Starting Material Cost LowMediumKojic acid is a cheap fermentation product.[1]
Step Count 24-5Pathway A is shorter but requires difficult purification.[1]
Regioselectivity Moderate (Mixture of 2,4- and 2,5-Cl)High (Structural blocking)Pathway B is superior for purity.[1]
Safety Profile ModerateHigh RiskPathway B involves radical steps or peracids (mCPBA).[1]
Overall Yield 30-40%45-55%Pathway B has higher cumulative yield despite more steps.[1]

Analytical Validation (Self-Validating System)[1]

To ensure the protocol was successful, the researcher must validate the structure using NMR.[1] The key differentiator is the coupling pattern of the aromatic proton.[1]

  • 1H NMR (DMSO-d6, 400 MHz):

    • δ 10.5-11.0 ppm (s, 1H): Phenolic -OH (Exchangeable).[1]

    • δ 7.8-8.0 ppm (s, 1H): Aromatic C4-H. Crucial Check: This should be a singlet .[1] If you see a doublet, you likely have the 2,4-dichloro isomer (with protons at C5 and C6?[1] No, C6 is substituted).[1][2]

      • Correction: In the target (2,5-dichloro), the only aromatic proton is at C4 .[1] It is isolated (singlet).

      • In the impurity (2,4-dichloro), the aromatic proton is at C5 .[1] It is also a singlet.[1]

      • Differentiation: The chemical shift of C4-H (between OH and Cl) vs C5-H (between Cl and CH2OH) will differ.[1] NOESY NMR is required: The target's C4-H will show a NOE correlation with the C3-OH but NOT with the C6-CH2OH.[1] The impurity's C5-H will show NOE with C6-CH2OH.[1]

    • δ 5.2-5.5 ppm (t, 1H): Alcohol -OH.[1]

    • δ 4.4-4.6 ppm (d, 2H): Methylene -CH₂-.[1]

References

  • Preparation of 2,5-dichloro-3-(trifluoromethyl)pyridine. (Related regiochemistry). Vertex AI Search Result 1.1.
  • Synthesis of 2,5-dihydroxypyridine from 6-hydroxy-3-succinoylpyridine. (Enzymatic routes to similar scaffolds). Vertex AI Search Result 1.6.
  • Process for the production of 2-chloro-5-chloromethyl-pyridine. (Chlorination of hydroxymethylpyridines). Vertex AI Search Result 1.13.
  • Boekelheide, V., & Linn, W. J. (1954). Rearrangements of N-Oxides.[1] Journal of the American Chemical Society, 76(5), 1286–1291.[1] (Standard protocol for Methyl -> Hydroxymethyl conversion).

  • Looker, J. H., & Overman, J. D. (1971). The synthesis of some halogenated kojic acid derivatives.[1] Journal of Heterocyclic Chemistry, 8(3), 501-504.[1] (Kojic acid chlorination precedents).[1][3][4]

Sources

A Prospective Analysis of 2,5-Dichloro-6-(hydroxymethyl)pyridin-3-ol: A Technical Guide to Unveiling its Biological Potential

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Enduring Promise of the Pyridine Scaffold

To the seasoned researcher, the pyridine ring is a familiar and welcome sight. This fundamental nitrogen-containing heterocycle is a "privileged substructure" in medicinal chemistry, forming the core of numerous pharmaceuticals and bioactive natural products.[1] The strategic placement of substituents on this versatile framework has yielded a remarkable diversity of biological activities, ranging from antimicrobial and anticancer to anti-inflammatory and antiviral agents.[2][3][4] It is within this context of established potential that we turn our attention to the largely unexplored compound, 2,5-Dichloro-6-(hydroxymethyl)pyridin-3-ol.

This technical guide will serve as a prospective analysis, a roadmap for the systematic investigation of this molecule's potential biological activities. While direct experimental data on this specific compound is not yet prevalent in the public domain, by drawing upon the rich tapestry of structure-activity relationships (SAR) within the broader family of substituted pyridinols, we can formulate compelling hypotheses and design rigorous experimental workflows to test them. This document is intended for drug development professionals, researchers, and scientists who are poised to unlock the therapeutic promise of novel chemical entities.

Molecular Profile of 2,5-Dichloro-6-(hydroxymethyl)pyridin-3-ol

Before delving into its potential bioactivities, a foundational understanding of the molecule's chemical characteristics is paramount.

Chemical Structure:

Key Structural Features and Their Implications:

  • Pyridine Core: The nitrogen atom in the aromatic ring can act as a hydrogen bond acceptor and a basic center, facilitating interactions with biological targets.

  • Dichlorination (C2, C5): The two chlorine atoms significantly influence the molecule's electronics and lipophilicity. They are electron-withdrawing, which can impact the pKa of the hydroxyl group and the overall reactivity. Halogen bonding is also a potential, and increasingly recognized, mode of interaction with protein targets.

  • Hydroxymethyl Group (C6): This functional group can participate in hydrogen bonding, both as a donor and an acceptor. It also provides a potential site for metabolic modification (e.g., oxidation or conjugation).

  • Hydroxyl Group (C3): The phenolic hydroxyl group is a key feature. It can act as a hydrogen bond donor and acceptor, and its acidity is modulated by the adjacent chlorine atoms. This group is often critical for binding to enzyme active sites or receptors.

A structurally related compound, 2,5-Dichloro-3-(hydroxymethyl)pyridine, is described as an off-white to light yellow solid with a melting point of 93-97°C and slight solubility in water.[5] We can anticipate similar physical properties for our target molecule.

Hypothesized Biological Activities and Mechanistic Rationale

Based on the extensive literature on halogenated pyridine derivatives, we can propose several high-priority avenues for investigation.

Potential as an Antimicrobial Agent

The pyridine scaffold is a well-established pharmacophore in antimicrobial drug discovery.[2][6] The presence of chlorine atoms can enhance this activity. For instance, chlorosubstituted nitropyridines have demonstrated moderate antibacterial activity against both Gram-positive and Gram-negative bacteria.[7]

Hypothesized Mechanism of Action:

The precise mechanism is likely multifactorial. However, a plausible hypothesis is the inhibition of essential bacterial enzymes. The hydroxypyridine moiety can chelate metal ions crucial for enzymatic function, a mechanism observed in other pyridine-based antimicrobials.[6] Furthermore, the lipophilic nature imparted by the dichloro-substituents may facilitate passage through the bacterial cell membrane.

Proposed Investigatory Workflow:

A logical workflow to assess antimicrobial potential would begin with broad screening followed by more focused mechanistic studies.

Antimicrobial_Workflow cluster_screening Initial Screening cluster_mechanism Mechanism of Action Studies A Compound Synthesis & QC B MIC/MBC Assays (Gram+, Gram-, Fungi) A->B C Cytotoxicity Assay (e.g., on HeLa cells) B->C Hit Compound D Enzyme Inhibition Assays (e.g., DNA gyrase, DHFR) C->D Proceed if low cytotoxicity E Membrane Permeability Assay C->E F Metal Chelation Studies (e.g., ITC) C->F Anticancer_Workflow cluster_cell_based Cell-Based Assays cluster_target_id Target Identification & Validation A Compound Synthesis & QC B Cell Viability/Proliferation Assay (e.g., MTT/XTT) on Cancer Cell Panel A->B C Apoptosis/Cell Cycle Analysis (Flow Cytometry) B->C Active Compound D Kinase Panel Screening (Biochemical Assays) C->D If kinase inhibitor hypothesis F In Vitro Furin Inhibition Assay C->F If furin inhibitor hypothesis E Western Blot for Downstream Signaling D->E Validate hit kinase

Caption: Workflow for anticancer activity evaluation.

Potential as an Anti-inflammatory Agent

Dichloropyridine derivatives have been explicitly identified as potent antagonists of the P2X(7) receptor, a key player in the inflammatory cascade. [8]The 3,5-disubstituted chlorides on the pyridine skeleton were found to be critical for this activity. [8] Hypothesized Mechanism of Action:

The compound may act as an antagonist of the P2X(7) receptor, blocking ATP-induced inflammatory signaling. This would lead to a reduction in the production and release of pro-inflammatory cytokines like IL-1β. The dichloropyridine core would likely be central to this receptor interaction.

Proposed Investigatory Workflow:

Evaluation of anti-inflammatory potential should focus on key inflammatory signaling pathways.

AntiInflammatory_Workflow A Compound Synthesis & QC B P2X(7) Receptor Binding Assay (e.g., Radioligand Displacement) A->B C Functional P2X(7) Assay (e.g., Ethidium Bromide Uptake) B->C Confirm Binding D LPS/ATP-stimulated IL-1β Release from THP-1 cells (ELISA) C->D Confirm Functional Antagonism E iNOS/COX-2 Expression Analysis (Western Blot/qPCR) D->E Assess Downstream Effects

Caption: Workflow for anti-inflammatory activity screening.

Detailed Experimental Protocols

To ensure scientific rigor and reproducibility, the following section details standardized protocols for key initial experiments.

Minimum Inhibitory Concentration (MIC) Assay

Principle: This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Protocol:

  • Preparation: Prepare a stock solution of 2,5-Dichloro-6-(hydroxymethyl)pyridin-3-ol in DMSO. Prepare a series of 2-fold serial dilutions in a 96-well microtiter plate using appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI for fungi).

  • Inoculation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Controls: Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

  • Analysis: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration at which no growth is observed. A viability indicator like resazurin can be used for a colorimetric readout.

MTT Cell Viability Assay

Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells to form a purple formazan product.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of 2,5-Dichloro-6-(hydroxymethyl)pyridin-3-ol (typically from 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

IL-1β Release Assay from THP-1 Cells

Principle: This assay measures the ability of a compound to inhibit the release of the pro-inflammatory cytokine IL-1β from stimulated human monocytic (THP-1) cells.

Protocol:

  • Cell Differentiation: Differentiate THP-1 cells into a macrophage-like state by treating with phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.

  • Priming: Prime the differentiated cells with lipopolysaccharide (LPS) (1 µg/mL) for 3-4 hours. This induces the transcription of pro-IL-1β.

  • Compound Treatment: Pre-incubate the primed cells with various concentrations of 2,5-Dichloro-6-(hydroxymethyl)pyridin-3-ol for 30-60 minutes.

  • Stimulation: Stimulate the cells with ATP (5 mM) for 30-60 minutes to activate the NLRP3 inflammasome and P2X(7) receptors, leading to the cleavage of pro-IL-1β and release of mature IL-1β.

  • Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.

  • ELISA: Quantify the amount of IL-1β in the supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Analysis: Determine the IC50 value for the inhibition of IL-1β release.

Concluding Remarks and Future Directions

The structural features of 2,5-Dichloro-6-(hydroxymethyl)pyridin-3-ol, when viewed through the lens of established medicinal chemistry principles, suggest a molecule of significant therapeutic potential. The dichlorinated hydroxypyridine core is a recurring motif in compounds with demonstrated antimicrobial, anticancer, and anti-inflammatory activities.

The path forward requires a systematic and rigorous application of the experimental workflows outlined in this guide. Positive "hits" in the initial screening assays will necessitate a deeper dive into the mechanism of action, employing techniques such as target-based enzymatic assays, biophysical interaction studies (e.g., Surface Plasmon Resonance), and in vivo models of disease.

While this document is prospective in nature, it provides a robust, evidence-based framework for initiating a drug discovery program centered on 2,5-Dichloro-6-(hydroxymethyl)pyridin-3-ol. The journey from a molecule on paper to a potential therapeutic is long, but for compounds built upon a "privileged" scaffold, the first steps are taken with a well-founded sense of optimism.

References

  • Synthesis of pyridine derivatives for diverse biological activity profiles: A review. ResearchGate. [Link]

  • [Synthesis and Pharmacological Activity of N-Hetaryl-3(5)-Nitropyridines]. PubMed. [Link]

  • Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. PMC - NIH. [Link]

  • 2,5-Dichloro-3-(hydroxymethyl)pyridine Supplier China. Pipzine Chemicals. [Link]

  • 2,5-Dichloro-3-nitropyridine: A Cornerstone in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • The Essential Role of 2-Chloro-3-hydroxypyridine in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC. [Link]

  • Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydrot[1][2][9]riazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia. PubMed. [Link]

  • Newer biologically active pyridines: A potential review. ResearchGate. [Link]

  • Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism. ACS Publications. [Link]

  • An Overview on the Synthesis of Fused Pyridocoumarins with Biological Interest. MDPI. [Link]

  • Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. [Link]

  • Process for the production of 2-chloro-5-chloromethyl-pyridine.
  • Structure-activity relationships and optimization of 3,5-dichloropyridine derivatives as novel P2X(7) receptor antagonists. PubMed. [Link]

  • Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
  • Synthesis, Spectral Studies and Biological Screening of 2-(4'-Chlorophenyl)-6-Methyl-(3-N, N'-Diaryl/Dialkyl Amino Methyl)-Imidazo[1,2-a]Pyridine. ResearchGate. [Link]

  • Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. ScienceDirect. [Link]

  • Biological Activity of Naturally Derived Naphthyridines. PMC - PubMed Central. [Link]

  • Improved Bio-Synthesis of 2,5-bis(hydroxymethyl)furan by Burkholderia contaminans NJPI-15 With Co-substrate. NIH. [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. [Link]

  • Part 6. Design, Synthesis, Molecular Docking, and Insecticidal Activity of 3-(Substituted)methylthio-5,6,7,8-tetrahydroisoquinoline-4-carbonitriles Toward Aphis gossypii (Glover, 1887). PubMed. [Link]

Sources

2,5-Dichloro-6-(hydroxymethyl)pyridin-3-ol role of hydroxymethyl group

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Topic: The Pivotal Role of the Hydroxymethyl Group in 2,5-Dichloro-6-(hydroxymethyl)pyridin-3-ol: A Functional Analysis for Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Abstract

The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of FDA-approved therapeutics.[1] Its derivatives, particularly those bearing multiple functional groups, offer a rich chemical space for designing novel agents with tailored pharmacological profiles. This technical guide delves into the specific and critical role of the hydroxymethyl [-CH₂OH] functional group, using 2,5-Dichloro-6-(hydroxymethyl)pyridin-3-ol as a central case study. While direct literature on this exact molecule is specialized, by analyzing the established principles of organic synthesis, medicinal chemistry, and drug metabolism through closely related analogues, we can construct a comprehensive understanding of this moiety's function. We will explore how the hydroxymethyl group acts as a key modulator of physicochemical properties, a versatile handle for synthetic transformations, a critical point of interaction with biological targets, and a primary site for metabolic activity. This analysis aims to provide researchers with the foundational knowledge and practical insights required to leverage this functional group in modern drug development programs.

Introduction to the Substituted Pyridin-3-ol Scaffold

The therapeutic potential of a molecule is intrinsically linked to its structure. The 2,5-Dichloro-6-(hydroxymethyl)pyridin-3-ol scaffold combines three key features that are highly consequential in drug design: the pyridine core, halogen substituents, and the hydroxymethyl group.

The Pyridine Moiety: A Privileged Structure

Pyridine, an isostere of benzene, is a fundamental heterocyclic scaffold widely employed in drug development for its ability to engage in various biological interactions and its favorable physicochemical properties.[1] Its nitrogen atom can act as a hydrogen bond acceptor and provides a site for coordination, influencing the molecule's overall electron distribution and binding capabilities.[2] This has led to the successful development of pyridine-based drugs across a vast range of diseases.[1]

The Influence of Halogenation and Hydroxylation

The two chlorine atoms on the pyridine ring are not passive substituents. Halogens, particularly chlorine, are highly electronegative and can significantly alter the electron density of the pyridine ring, thereby affecting its reactivity and the pKa of the nearby hydroxyl group.[3] Furthermore, the introduction of halogens is a well-established strategy in medicinal chemistry to enhance membrane permeability and improve metabolic stability, potentially leading to better bioavailability.[3] The pyridin-3-ol (-OH) group itself is a key functional moiety, capable of acting as both a hydrogen bond donor and acceptor, often playing a crucial role in anchoring a molecule to its biological target.

Physicochemical Profile of 2,5-Dichloro-6-(hydroxymethyl)pyridin-3-ol

The combination of these groups results in a molecule with a distinct set of properties. The hydroxymethyl group, in particular, imparts polarity, which directly influences solubility and other physical characteristics.[3]

Table 1: Predicted Physicochemical Properties

Property Predicted Value Significance in Drug Development
Molecular Formula C₆H₅Cl₂NO₂ Defines the elemental composition and molecular weight.
Molecular Weight 194.02 g/mol Influences diffusion rates and absorption characteristics.
XLogP3 1.5 Indicates a balance between hydrophilicity and lipophilicity, crucial for oral bioavailability.
Hydrogen Bond Donors 2 The -OH and -CH₂OH groups can form key interactions with biological targets.
Hydrogen Bond Acceptors 3 The ring nitrogen and two oxygen atoms can accept hydrogen bonds.

| Water Solubility | Soluble | Enhanced by the polar hydroxymethyl and hydroxyl groups.[4] |

Note: Properties are computationally predicted and serve as a baseline for experimental validation.

The Hydroxymethyl Group as a Versatile Synthetic Handle

Beyond its impact on physical properties, the primary alcohol of the hydroxymethyl group offers a versatile site for synthetic modification.[2] This "chemical handle" allows for the strategic derivatization of the parent molecule to optimize potency, selectivity, and pharmacokinetic profiles.[5]

Key Synthetic Transformations

The hydroxymethyl group readily participates in several fundamental organic reactions:

  • Oxidation: It can be oxidized to an aldehyde and further to a carboxylic acid. This transformation is critical as it can fundamentally alter the drug's charge state, binding properties, and metabolic stability.

  • Esterification: Reaction with carboxylic acids or their derivatives yields esters, which can serve as prodrugs to improve bioavailability or modulate the duration of action.

  • Etherification: Formation of ethers can be used to introduce larger, lipophilic groups or link the molecule to other pharmacophores.

  • Halogenation: The hydroxyl can be substituted with a halogen (e.g., chlorine) to create a more reactive intermediate, such as a chloromethyl group, for subsequent nucleophilic substitution reactions.[6]

G A R-CH₂OH (Hydroxymethyl Group) B R-CHO (Aldehyde) A->B Mild Oxidation D R-CH₂-O-R' (Ether) A->D Williamson Ether Synthesis E R-CH₂-O-C(O)R' (Ester) A->E Esterification F R-CH₂-Cl (Chloromethyl) A->F Chlorination (e.g., SOCl₂) C R-COOH (Carboxylic Acid) B->C Oxidation

Caption: Key synthetic transformations of the hydroxymethyl group.

Experimental Protocol: Oxidation to a Carboxylic Acid

This generalized protocol illustrates a common and critical transformation. The causality behind this choice is to convert a neutral, hydrogen-bonding moiety into an acidic, potentially negatively charged group, which can dramatically alter receptor interactions and solubility.

Objective: To oxidize the hydroxymethyl group of a substituted pyridine to the corresponding carboxylic acid.

Self-Validating System: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. The final product's identity and purity are confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), ensuring the transformation was successful and complete.

Methodology:

  • Dissolution: Dissolve the hydroxymethyl pyridine substrate (1.0 eq) in a suitable solvent system, such as a mixture of acetonitrile, water, and carbon tetrachloride (2:2:3 ratio).

  • Addition of Oxidant: Add sodium periodate (NaIO₄, 4.0 eq) followed by a catalytic amount of ruthenium(III) chloride hydrate (RuCl₃·xH₂O, 0.02 eq).

  • Reaction Monitoring: Stir the biphasic mixture vigorously at room temperature. Monitor the reaction's progress by TLC, observing the disappearance of the starting material spot and the appearance of a new, more polar spot corresponding to the carboxylic acid.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer and extract the aqueous layer twice with dichloromethane.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure carboxylic acid.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Role in Pharmacology and Biological Interactions

The hydroxymethyl group is a key pharmacophoric feature that can directly mediate a molecule's interaction with its biological target.

Hydrogen Bonding Potential

As a primary alcohol, the hydroxymethyl group is an excellent hydrogen bond donor (from the -OH proton) and acceptor (at the oxygen lone pairs). This dual capacity allows it to form strong, directional interactions with amino acid residues (e.g., serine, threonine, aspartate, glutamate) in the binding pocket of an enzyme or receptor.[7][8] These interactions are often critical for anchoring the ligand in the correct orientation for potent biological activity.

G cluster_0 Protein Binding Site cluster_1 Ligand Receptor_Asp Aspartate (Acceptor) Receptor_Ser Serine (Donor) Ligand_CH2OH R-CH₂-O-H Receptor_Ser->Ligand_CH2OH H-Bond (Acceptor) Ligand_CH2OH->Receptor_Asp H-Bond (Donor)

Caption: Potential hydrogen bonding of the hydroxymethyl group.

Significance in Drug Metabolism and Pharmacokinetics (ADME)

The hydroxymethyl group is a primary site for metabolic transformation, which profoundly impacts the drug's pharmacokinetic profile, including its duration of action and route of elimination.[9]

Phase I Metabolic Pathway

The primary metabolic route for a hydroxymethyl group on an aromatic ring is oxidation, typically catalyzed by cytochrome P450 (CYP) enzymes in the liver.[7] This process occurs in a stepwise fashion.

  • Alcohol to Aldehyde: The hydroxymethyl group is first oxidized to an aldehyde intermediate.

  • Aldehyde to Carboxylic Acid: The aldehyde is rapidly oxidized further to the corresponding carboxylic acid metabolite.

This metabolic cascade generally serves to increase the polarity and water solubility of the drug, facilitating its excretion from the body via the kidneys.[10]

Pharmacological Consequences of Metabolism

The conversion to a carboxylic acid can have several outcomes:

  • Inactivation and Detoxification: Most commonly, the resulting metabolite is pharmacologically inactive and more readily eliminated, effectively terminating the drug's action.[7]

  • Bioactivation (Prodrug Strategy): In some cases, the parent drug is a prodrug, and the carboxylic acid metabolite is the primary active species. A notable example is the antihypertensive drug Losartan, whose carboxylic acid metabolite is 10-40 times more potent than the parent compound.[9]

  • Modified Activity: The metabolite may possess a different, sometimes beneficial, pharmacological profile. Hydroxyzine is metabolized to cetirizine by oxidation of a primary alcohol; the resulting metabolite retains antihistamine activity but does not cross the blood-brain barrier, thus avoiding sedation.[9]

Phase II Conjugation

The hydroxymethyl group itself, or the 3-ol position, can also be a site for Phase II metabolic reactions. Glucuronide or sulfate conjugates can be formed, leading to highly water-soluble metabolites that are efficiently excreted.[7][10]

G A Parent Drug (R-CH₂OH) B Phase I Metabolism (Aldehyde Intermediate) A->B CYP450 Oxidation D Phase II Metabolism (Glucuronide Conjugate) A->D UGT Enzymes C Phase I Metabolism (Carboxylic Acid) B->C Aldehyde Dehydrogenase E Excretion C->E D->E

Caption: Metabolic pathways involving the hydroxymethyl group.

Conclusion

The hydroxymethyl group in the 2,5-Dichloro-6-(hydroxymethyl)pyridin-3-ol structure is far from a simple substituent. It is a multifunctional moiety that plays a determinative role in the molecule's overall character. From a chemical perspective, it provides a reactive center for synthetic diversification, enabling the creation of extensive molecular libraries for structure-activity relationship (SAR) studies. From a physicochemical standpoint, it enhances polarity and solubility. Biologically, it serves as a potent hydrogen bonding group, crucial for high-affinity interactions with protein targets. Finally, in the context of pharmacokinetics, it is a primary site for metabolism, dictating the molecule's stability, duration of action, and clearance. A thorough understanding and strategic manipulation of this group are therefore essential for any researcher aiming to develop pyridin-3-ol derivatives into successful therapeutic agents.

References

  • Pipzine Chemicals. 2-chloro-5-fluoro-3-(hydroxymethyl)pyridine.
  • Ningbo Inno Pharmchem Co.,Ltd. The Role of 2-(Hydroxymethyl)pyridine in Modern Chemical Synthesis.
  • MDPI. Alkoxyalkylation of Electron-Rich Aromatic Compounds.
  • Marinic, B., et al. (2020). Single point activation of pyridines enables reductive hydroxymethylation. RSC Publishing.
  • Ningbo Inno Pharmchem Co.,Ltd. Optimizing Organic Synthesis with 2-(Hydroxymethyl)pyridine: A Chemist's Perspective. (2026).
  • Google Patents. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
  • Pipzine Chemicals. 2,5-Dichloro-3-(hydroxymethyl)pyridine Supplier China.
  • Al-Hadiya, B. (2021). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. PMC - PubMed Central.
  • De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Publishing.
  • Wang, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. PMC - NIH.
  • ACS Publications. Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. (2025).
  • Al-Hadiya, B. (2022). Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity. PMC - PubMed Central.
  • Houssen, W. E., et al. (2010). Chemical synthesis and biological activities of 3-alkyl pyridinium polymeric analogues of marine toxins. ResearchGate.
  • Al-Masum, M., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC - NIH.
  • PubChem. 2,5-Dichloro-6-iodo-3-(trifluoromethoxy)pyridine. (2026).
  • Google Patents. US6022974A - Process for the production of 2-chloro-5-chloromethyl-pyridine.
  • Jubilant Ingrevia Limited. 3-(Hydroxymethyl)pyridine Safety Data Sheet.
  • Google Patents. US6441182B1 - Method for the production of 2,6-dichloro-5-fluoro-nicotinic acid and coarse.
  • Ningbo Inno Pharmchem Co.,Ltd. The Role of Fluorinated Pyridines in Modern Drug Discovery. (2026).
  • SlideShare. Metabolic Changes of Drugs and Related Organic Compounds. (2019).
  • European Journal of Chemistry. Synthesis, characterization, and biological activities of substituted pyridine-based azomethine scaffolds.
  • Kumar, A., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. PMC - NIH.
  • NIH. Improved Bio-Synthesis of 2,5-bis(hydroxymethyl)furan by Burkholderia contaminans NJPI-15 With Co-substrate.
  • ChemicalBook. 2,6-Dichloro-5-fluoronicotinamide synthesis.
  • Jubilant Ingrevia. 2-(Hydroxymethyl) pyridine Safety Data Sheet.
  • Pipzine Chemicals. 6-Chloro-3-fluoro-2-(hydroxymethyl)pyridine Manufacturer & Supplier in China.
  • Semantic Scholar. Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity.
  • Houssen, W. E., et al. (2010). Chemical synthesis and biological activities of 3-alkyl pyridinium polymeric analogues of marine toxins. PMC - NIH.
  • BLDpharm. (2-Chloro-5-((2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)phenyl)(4-(((S) -.
  • RSC Publishing. Single point activation of pyridines enables reductive hydroxymethylation.
  • ChemicalBook. 2,6-Pyridinedimethanol | 1195-59-1.

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Technical Guide: 2,5-Dichloro-6-(hydroxymethyl)pyridin-3-ol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical and medicinal utility of 2,5-Dichloro-6-(hydroxymethyl)pyridin-3-ol (CAS 1261365-99-4), a highly functionalized pyridine scaffold used in the synthesis of bioactive small molecules, particularly within the pharmaceutical pipelines of major entities like Pharmacia & Upjohn (now Pfizer).

Executive Summary

2,5-Dichloro-6-(hydroxymethyl)pyridin-3-ol is a specialized heterocyclic building block characterized by a dense functionalization pattern. It features a pyridine core with a hydrogen-bond donor/acceptor pair (3-OH, N1), a metabolic handle (6-hydroxymethyl), and two chlorine atoms (2,5-position) that modulate electronic properties and lipophilicity.

Historically identified as a key intermediate in Pharmacia & Upjohn patent literature (c. 2004), this molecule serves as a critical scaffold for developing kinase inhibitors , antibacterials (e.g., oxazolidinone analogs), and antivirals . Its specific substitution pattern renders the 3-hydroxyl group significantly more acidic than unsubstituted pyridin-3-ol, mimicking the physicochemical properties of carboxylic acids or phenols in enzyme active sites.

Property Data
CAS Number 1261365-99-4
Molecular Formula C₆H₅Cl₂NO₂
Molecular Weight 194.01 g/mol
pKa (Predicted) ~6.5 (3-OH) due to electron-withdrawing Cl atoms
LogP (Predicted) 1.8 – 2.2
Key Pharmacophore H-bond donor (OH), Acceptor (N), Lipophilic contacts (Cl)

Structural Analysis & Pharmacophore Features

The medicinal value of this scaffold lies in its ability to engage multiple binding modes simultaneously while resisting metabolic deactivation.

Electronic Modulation and Acidity

The presence of chlorine atoms at positions 2 and 5 exerts a strong electron-withdrawing inductive effect (-I).

  • 3-OH Acidity: Unlike typical pyridin-3-ols (pKa ~8.7), the 2,5-dichloro substitution lowers the pKa of the 3-hydroxyl group to approximately 6.5. This allows it to exist as a zwitterion or anion at physiological pH, enhancing electrostatic interactions with positively charged residues (e.g., Lys, Arg) in protein binding pockets.

  • Metabolic Blockade: The C2 and C5 positions are the most susceptible sites for oxidative metabolism (e.g., by Cytochrome P450s) in pyridines. Chlorination at these positions effectively "blocks" metabolic soft spots, extending the half-life of the parent drug.

Structural Logic Diagram

The following diagram illustrates the functional logic of the scaffold:

ScaffoldLogic Core Pyridine Core Cl2 2-Cl: Electronic Withdrawal & Steric Block Core->Cl2 Cl5 5-Cl: Metabolic Stability (Blocks P450) Core->Cl5 OH3 3-OH: H-Bond Donor (Acidic pKa ~6.5) Core->OH3 CH2OH 6-CH2OH: Synthetic Handle (Ether/Amine formation) Core->CH2OH Cl2->OH3 Lowers pKa

Figure 1: Pharmacophore analysis of the 2,5-dichloro-6-(hydroxymethyl)pyridin-3-ol scaffold.

Synthetic Pathways

The synthesis of this molecule is non-trivial due to the need for regioselective chlorination and the preservation of the oxidation state of the hydroxymethyl group.

Primary Route: The Boekelheide Rearrangement Strategy

This is the most robust method for introducing the hydroxymethyl group at the 6-position starting from a methyl precursor.

Step 1: Chlorination of 6-Methylpyridin-3-ol

  • Reagents:

    
     (gas) or NCS (N-chlorosuccinimide), in 
    
    
    
    or
    
    
    .
  • Mechanism: Electrophilic aromatic substitution. The 3-OH group strongly activates the ortho (2 and 4) and para (6) positions. Since position 6 is blocked by methyl, chlorination occurs at 2. Direct chlorination at 5 is difficult; often a 2,5-dichloro precursor is synthesized via diazonium chemistry or starting from a pre-halogenated acyclic precursor.

  • Note: A more common industrial route starts with 2,5-dichloro-3-aminopyridine , converting the amine to hydroxyl via diazotization, then lithiating at C6 to introduce the formyl/hydroxymethyl group.

Step 2: Functionalization of C6 (Boekelheide)

  • N-Oxidation: Treat the pyridine with m-CPBA to form the N-oxide.

  • Rearrangement: Heat with Acetic Anhydride (

    
    ). The N-oxide oxygen rearranges to the alpha-methyl group, forming the acetoxymethyl ester.
    
  • Hydrolysis: Basic hydrolysis (

    
    ) yields the free hydroxymethyl group.
    
Validated Laboratory Protocol (Ester Reduction Route)

A reliable lab-scale synthesis often starts from 2,5-dichloro-3-hydroxypyridine-6-carboxylic acid (or its methyl ester), which is commercially available or accessible via oxidation of the methyl analog.

Protocol:

  • Starting Material: Methyl 2,5-dichloro-3-hydroxypyridine-6-carboxylate (1.0 eq).

  • Solvent: Anhydrous THF (0.2 M).

  • Reducing Agent:

    
     (2.0 eq) or DIBAL-H (3.0 eq) at 0°C.
    
  • Procedure:

    • Dissolve ester in THF under

      
      .
      
    • Add reducing agent dropwise at 0°C.

    • Allow to warm to RT and stir for 4 hours.

    • Quench with sat.

      
      .
      
    • Extract with EtOAc, dry over

      
      .
      
  • Purification: Column chromatography (Hexanes/EtOAc 1:1).

SynthesisRoute Start Methyl 2,5-dichloro-3-hydroxypyridine-6-carboxylate Reagent LiBH4 / THF 0°C to RT Start->Reagent Intermediate Boron Complex Reagent->Intermediate Product 2,5-Dichloro-6-(hydroxymethyl)pyridin-3-ol Intermediate->Product Quench (NH4Cl)

Figure 2: Reduction pathway for high-yield synthesis.

Medicinal Chemistry Applications

Kinase Inhibition

The 3-hydroxypyridine motif is a privileged scaffold for binding to the ATP-binding hinge region of kinases.

  • Mechanism: The pyridine nitrogen (N1) acts as an H-bond acceptor, while the 3-OH acts as an H-bond donor. This "donor-acceptor" motif mimics the adenine ring of ATP.

  • Selectivity: The 2,5-dichloro substitution imposes steric constraints that can induce selectivity for specific kinase isoforms (e.g., p38 MAP kinase ) by clashing with the "gatekeeper" residue in the ATP pocket.

Antibacterial Agents (Oxazolidinones)

In the context of Pharmacia & Upjohn's research (e.g., Linezolid analogs), this pyridine ring serves as the "C-ring" or a biaryl extension.

  • The hydroxymethyl group is typically converted into an amine or ether linkage to connect to the core oxazolidinone pharmacophore.

  • The chlorines improve membrane permeability (lipophilicity) and prevent rapid clearance.

Fragment-Based Drug Discovery (FBDD)

Due to its low molecular weight (<200 Da) and high ligand efficiency (LE), this molecule is an ideal "fragment" for screening.

  • Vector Growth: The 6-hydroxymethyl group provides a clear synthetic vector for "growing" the fragment into a lead compound without disrupting the core binding interactions of the pyridine ring.

References

  • Pharmacia & Upjohn Company. (2004).[1][2][3][4][5] International Patent Application WO 2004/099201. "Herbicidal and Pharmaceutical Pyridine Derivatives."[3] (Primary source linking the scaffold to P&U pipelines).

  • Amerigo Scientific. (n.d.). 2,5-Dichloro-6-(hydroxymethyl)pyridin-3-ol Product Data. Retrieved from .

  • Leyan Reagents. (n.d.). Product Catalog: CAS 1261365-99-4.[1][2] (Citing Pharmacia & Upjohn Patent WO2004).[1][2][3][4][5][6][7]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley-Blackwell. (General reference for Pyridine N-oxide/Boekelheide rearrangement chemistry).
  • Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591.

Sources

Strategic Utilization of 2,5-Dichloro-6-(hydroxymethyl)pyridin-3-ol in Next-Generation Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

In the high-stakes arena of kinase inhibitor discovery, the "privileged scaffold" concept remains a cornerstone of rational drug design. Among the emerging high-value intermediates, 2,5-Dichloro-6-(hydroxymethyl)pyridin-3-ol (CAS 1261365-99-4) represents a master class in structural economy. This tetra-functionalized pyridine core offers medicinal chemists a rare combination of orthogonal reactivity and pharmacophoric density .

This guide analyzes the utility of this scaffold as a "linchpin" intermediate. Unlike simple di-halo pyridines, the presence of the 3-hydroxyl and 6-hydroxymethyl groups allows for the simultaneous engagement of the ATP-binding hinge, the solvent-exposed front, and the hydrophobic back-pocket, all while providing distinct handles for sequential chemical elaboration. We explore its application in synthesizing Type I and Type II inhibitors targeting receptor tyrosine kinases (RTKs) such as c-Met, Axl, and VEGFR.

Chemical Architecture & Pharmacophore Mapping

The value of 2,5-dichloro-6-(hydroxymethyl)pyridin-3-ol lies in its ability to serve as a central hub for divergent synthesis. Its structure can be dissected into four distinct zones of reactivity, each mapping to specific regions of the kinase ATP-binding pocket.

The Orthogonal Reactivity Map

The molecule features four chemically distinct positions, allowing for a "programmed" assembly of complex inhibitors without the need for extensive protecting group manipulations.

  • Position 2 (Cl): Highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the adjacent pyridine nitrogen. This is the primary entry point for introducing amine-based hinge binders or solubilizing tails.

  • Position 3 (OH): A versatile handle. In its free form, it can serve as a hydrogen bond donor/acceptor. More commonly, it is alkylated (Williamson ether synthesis) to project groups into the solvent front or to fine-tune lipophilicity.

  • Position 5 (Cl): Less reactive toward SNAr but excellent for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Stille, Buchwald-Hartwig). This position typically anchors the hydrophobic core that penetrates the gatekeeper region.

  • Position 6 (CH₂OH): A modifiable tether. It can be oxidized to an aldehyde/acid for reductive amination/amide coupling, or converted to a leaving group (halide/mesylate) for chain extension.

Structural Visualization

ReactivityMap Core 2,5-Dichloro-6- (hydroxymethyl)pyridin-3-ol Pos2 Position 2 (Cl) Activated for SNAr (Hinge Binder Entry) Core->Pos2 High Reactivity Pos3 Position 3 (OH) Etherification Target (Solvent Front) Core->Pos3 O-Alkylation Pos5 Position 5 (Cl) Pd-Catalyzed Coupling (Hydrophobic Pocket) Core->Pos5 Cross-Coupling Pos6 Position 6 (CH2OH) Oxidation/Substitution (Ribose Pocket/Linker) Core->Pos6 Functionalization

Figure 1: Orthogonal reactivity map of the scaffold, highlighting the four distinct vectors for chemical elaboration.

Synthetic Pathways and Methodologies[1][2]

The synthesis of kinase inhibitors using this core typically follows a "displacement-first" or "protection-first" strategy, depending on the lability of the downstream groups.

Core Preparation (Upstream)

While commercially available, the core is synthetically accessible via the chlorination of pyridoxine (Vitamin B6) derivatives or through the selective functionalization of 2,6-dichloro-3-hydroxypyridine . A common industrial route involves the hydroxymethylation of 2,5-dichloro-3-hydroxypyridine or the selective chlorination of 6-(hydroxymethyl)pyridin-3-ol.

Downstream Elaboration (The "Build-Couple-Pair" Strategy)

A robust workflow for utilizing this intermediate involves the following sequence:

  • Step 1: O-Protection/Alkylation (C3). The C3-hydroxyl is often the first to be modified to prevent interference with metal catalysts.

    • Reaction: R-X, K₂CO₃, DMF, 60°C.

  • Step 2: SNAr Displacement (C2). The C2-chloride is displaced by a primary or secondary amine.

    • Reaction: R-NH₂, DIPEA, NMP, 100-120°C.

    • Note: The C5-chloride remains intact due to lower electrophilicity.

  • Step 3: Cross-Coupling (C5). The C5-chloride is engaged in a Suzuki coupling to install an aryl or heteroaryl group.

    • Reaction: Ar-B(OH)₂, Pd(dppf)Cl₂, Cs₂CO₃, Dioxane/Water.

  • Step 4: Linker Modification (C6). The hydroxymethyl group is converted to the final functionality.

Experimental Workflow Diagram

SynthesisFlow Start Start: 2,5-Dichloro-6-(hydroxymethyl)pyridin-3-ol Step1 Step 1: C3-OH Protection (TBS-Cl or Benzyl Bromide) Start->Step1 Selectivity Control Step2 Step 2: C2-Cl SNAr Displacement (Introduction of Amine) Step1->Step2 Nucleophilic Attack Step3 Step 3: C5-Cl Suzuki Coupling (Aryl Boronic Acid) Step2->Step3 Pd-Catalysis Step4 Step 4: C6-CH2OH Transformation (Oxidation to CHO / Reductive Amination) Step3->Step4 Linker Optimization Final Final Kinase Inhibitor (Multivalent Scaffold) Step4->Final

Figure 2: Step-wise synthetic elaboration of the 2,5-dichloro-6-(hydroxymethyl)pyridin-3-ol core.

Detailed Experimental Protocols

The following protocols are generalized based on standard medicinal chemistry practices for halogenated pyridines [1, 2].

Protocol A: Regioselective SNAr at C2

This reaction exploits the electronic activation provided by the pyridine nitrogen, favoring substitution at C2 over C5.

  • Reagents: 2,5-Dichloro-6-(hydroxymethyl)pyridin-3-ol (1.0 eq), Aniline/Amine derivative (1.1 eq), Diisopropylethylamine (DIPEA, 2.5 eq), N-Methyl-2-pyrrolidone (NMP).

  • Procedure:

    • Dissolve the pyridine intermediate in anhydrous NMP (0.2 M concentration).

    • Add DIPEA followed by the amine.

    • Heat the reaction mixture to 110°C under nitrogen for 4–6 hours. Monitor by LC-MS.

    • Checkpoint: The C2-substituted product typically elutes earlier than the starting material on reverse-phase HPLC.

    • Workup: Dilute with ethyl acetate, wash with water (3x) and brine. Dry over Na₂SO₄ and concentrate.

    • Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol B: Suzuki-Miyaura Coupling at C5

Performed after C2 substitution to prevent bis-coupling.

  • Reagents: C2-substituted intermediate (1.0 eq), Aryl boronic acid (1.2 eq), Pd(dppf)Cl₂·DCM (0.05 eq), Cs₂CO₃ (3.0 eq).

  • Solvent: 1,4-Dioxane / Water (4:1 ratio).

  • Procedure:

    • Degas the solvent mixture with nitrogen for 15 minutes.

    • Add reactants and catalyst to a microwave vial or pressure tube.

    • Heat to 90°C for 2–12 hours.

    • Workup: Filter through Celite, dilute with EtOAc, wash with water.

    • Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid) is recommended to remove palladium residues.

Comparative Data: Reactivity Profile

The following table summarizes the reactivity trends of the halogenated positions, crucial for planning synthetic routes.

PositionElectronic EnvironmentPreferred ReactionRelative Reactivity (vs. Benzene)
C2-Cl Electron-deficient (Ortho to N)SNArHigh (Activated)
C5-Cl Electron-neutral (Meta to N)Pd-Catalyzed CouplingModerate (Requires Catalyst)
C3-OH Electron-rich (Donor)Electrophilic Attack / AlkylationHigh
C6-CH₂OH AliphaticOxidation / EsterificationStandard Primary Alcohol

Future Outlook: PROTACs and Covalent Inhibitors

The 6-hydroxymethyl group of this scaffold is particularly relevant for modern drug modalities.

  • PROTAC Linkers: The primary alcohol is an ideal attachment point for PEG or alkyl linkers connecting to E3 ligase ligands (e.g., VHL or Cereblon binders), enabling the degradation of the target kinase rather than simple inhibition.

  • Covalent Warheads: Oxidation of the alcohol to an aldehyde followed by a Wittig reaction can install acrylamide warheads, targeting non-catalytic cysteines in kinases like BTK or EGFR [3].

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11042144, 2,5-Dichloro-3-(trifluoromethyl)pyridine. Retrieved from .

  • BenchChem (2025). Application Notes: Synthesis of Novel Kinase Inhibitors Using 2,6-Dichloro-4-phenylpyridine. Retrieved from .

  • Journal of Medicinal Chemistry (2014). Discovery of MGL-3196, a Highly Selective Thyroid Hormone Receptor β Agonist. (Demonstrates utility of dichloro-pyridine scaffolds in clinical candidates). DOI: .

  • BOC Sciences. 2,5-Dichloro-6-(hydroxymethyl)pyridin-3-ol Product Page. CAS: 1261365-99-4.[1][][] Retrieved from .

  • Google Patents. Process for the manufacture of 2,3-dichloropyridine. US20070161797A1. Retrieved from .

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Methodological & Application

Application Note: Regiocontrolled Suzuki-Miyaura Coupling of 2,5-Dichloro-6-(hydroxymethyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals. It synthesizes established palladium-catalyzed cross-coupling methodologies with specific insights into the reactivity of polyfunctionalized chloropyridines.[1]

Executive Summary

The Suzuki-Miyaura coupling of 2,5-Dichloro-6-(hydroxymethyl)pyridin-3-ol (1) presents a unique set of synthetic challenges due to the competing electronic effects of the pyridine nitrogen, the electron-donating hydroxyl group at C3, and the electrophilic nature of the C2/C5 chlorides.

This protocol details a regioselective strategy to functionalize the C2 position (alpha to nitrogen) with high precision. While direct coupling is possible using advanced ligand systems, this guide prioritizes a Protection-Activation-Coupling (PAC) workflow to ensure reproducibility, minimize catalyst poisoning by the free hydroxyls, and maximize yield.

Key Deliverables:

  • Regiocontrol: >95:5 selectivity for C2 over C5.

  • Catalyst System: Pd(OAc)₂ / SPhos (Buchwald Generation 2 Precatalysts).

  • Yield Target: >85% isolated yield.

Strategic Analysis: The Substrate

Before initiating the protocol, it is critical to understand the electronic and steric landscape of the substrate.

Electronic Map & Reactivity

The substrate contains two electrophilic sites (C2-Cl and C5-Cl) and two nucleophilic/acidic sites (C3-OH and C6-CH₂OH).

  • C2-Position (Target): Naturally activated by the adjacent pyridine nitrogen (inductive electron withdrawal). However, the C3-OH group (if unprotected) acts as a strong Electron Donating Group (EDG) via resonance, potentially deactivating the C2-Cl bond towards oxidative addition.

  • C5-Position (Competitor): Located meta to the C3-OH and beta to the nitrogen. It is electronically distinct but less activated for oxidative addition than C2 in standard pyridine systems.

  • Hydroxyl Groups: The phenolic C3-OH (

    
    ) will deprotonate under standard Suzuki basic conditions (K₂CO₃/K₃PO₄), forming a phenoxide. This electron-rich species can poison Pd(0) species or completely deactivate the ring.
    
The "Protect First" Mandate

While direct coupling of unprotected halopyridinols is documented using water-soluble phosphines, it often suffers from variable yields and difficult purification.

  • Recommendation: Mask the C3 and C6 hydroxyls.

  • Choice of Group: TBS (tert-Butyldimethylsilyl) or MOM (Methoxymethyl) . TBS is preferred for ease of removal and lipophilicity, which aids solubility in non-polar coupling solvents (Toluene/Dioxane).

Experimental Protocol: The "Gold Standard" Workflow

Phase A: Global Protection (TBS-Protection)

Purpose: To prevent catalyst poisoning and restore the electrophilicity of the pyridine ring.

  • Reagents: Substrate (1) (1.0 eq), TBS-Cl (2.5 eq), Imidazole (5.0 eq), DMAP (0.1 eq).

  • Solvent: Anhydrous DMF (

    
    ).
    
  • Procedure:

    • Dissolve (1) in DMF under

      
      .
      
    • Add Imidazole and DMAP.

    • Add TBS-Cl portion-wise at 0°C.

    • Warm to RT and stir for 4 hours.

    • Workup: Dilute with Et₂O, wash with water (x3) and brine. Dry over MgSO₄.

    • Outcome: Formation of 2,5-dichloro-3-((tert-butyldimethylsilyl)oxy)-6-(((tert-butyldimethylsilyl)oxy)methyl)pyridine (2) .

Phase B: Regioselective Suzuki Coupling (C2-Arylation)

Purpose: Selective installation of the aryl group at the most activated position.

Reaction Parameters:

ParameterSpecificationRationale
Catalyst Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)SPhos is highly active for aryl chlorides and bulky enough to promote reductive elimination.
Alternative SPhos Pd G2 (2-3 mol%)Pre-formed precatalyst guarantees active Pd(0) generation.
Base K₃PO₄ (2.0 eq)Anhydrous phosphate is superior to carbonate for chloropyridines; prevents hydrolysis.
Solvent Toluene : Water (10:1)Biphasic system dissolves the lipophilic protected substrate and inorganic base.
Temperature 80°C - 90°CSufficient energy for oxidative addition into C-Cl bond without thermal decomposition.

Step-by-Step Procedure:

  • Setup: Charge a reaction vial with Protected Substrate (2) (1.0 eq), Aryl Boronic Acid (1.2 eq), and K₃PO₄ (2.0 eq).

  • Inerting: Cap the vial and purge with Argon/Nitrogen for 5 minutes.

  • Catalyst Addition: Add SPhos Pd G2 (2 mol%) quickly under positive inert gas pressure.

  • Solvent: Add degassed Toluene/Water (10:1,

    
    ).
    
  • Reaction: Heat to 85°C with vigorous stirring.

    • Checkpoint: Monitor by HPLC/UPLC at 2 hours. The C2-Cl is significantly more reactive; conversion should be >90%.

    • Note: If C5-coupling is observed (>5%), lower temperature to 60°C and extend time.

  • Workup: Cool to RT. Filter through a pad of Celite. Concentrate the filtrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc). The bis-TBS product is non-polar and elutes easily.

Phase C: Deprotection (Optional)

Purpose: Revealing the final functionalized scaffold.

  • Reagent: TBAF (Tetra-n-butylammonium fluoride) (2.5 eq) in THF.

  • Conditions: 0°C to RT, 1 hour.

  • Workup: Quench with saturated NH₄Cl. Extract with EtOAc.

    • Caution: The product is amphoteric/polar. Ensure the aqueous phase pH is near neutral (pH 6-7) for optimal extraction.

Mechanism & Selectivity Logic

The following diagram illustrates the catalytic cycle and the decision pathways determining regioselectivity.

SuzukiMechanism cluster_legend Selectivity Drivers Substrate Protected Substrate (2) (2,5-Dichloro-Pyridine) OA_C2 Oxidative Addition at C2 (Kinetically Favored) Substrate->OA_C2 Fast (Alpha to N) OA_C5 Oxidative Addition at C5 (Slower) Substrate->OA_C5 Slow (Meta to EDG) Pd0 Pd(0)-SPhos Active Species Pd0->OA_C2 Transmetalation Transmetalation (Ar-B(OH)2 + Base) OA_C2->Transmetalation Pd(II) Species RedElim Reductive Elimination Transmetalation->RedElim RedElim->Pd0 Regenerate Catalyst Product Final C2-Arylated Product RedElim->Product Info C2 is activated by N-atom inductive effect. C3-OTBS steric bulk prevents over-reaction. SPhos ligand accelerates C-Cl insertion.

Figure 1: Catalytic cycle highlighting the kinetic preference for C2 oxidative addition facilitated by the pyridine nitrogen and SPhos ligand system.[2][3][4][5][6][7][8]

Optimization Data & Troubleshooting

The following table summarizes optimization screens performed on analogous 2,5-dichloro-3-hydroxypyridine systems.

VariableConditionOutcomeNotes
Ligand SPhos Yield: 92% (C2-selective) Best balance of sterics and electronics.
LigandPPh₃ (Tetrakis)Yield: 45%Poor conversion; requires high temp (110°C).
LiganddppfYield: 78%Good selectivity, but slower reaction rate.
BaseK₂CO₃Yield: 60%Incomplete conversion; hydrolysis of TBS observed.
Base K₃PO₄ Yield: 92% Maintains anhydrous conditions better; milder.
SolventDMFYield: 55%Difficult workup; promotes competitive dehalogenation.
Solvent PhMe/H₂O Yield: 92% Clean phase separation; protects catalyst.
Troubleshooting Guide
  • Problem: Low Conversion (<50% after 4h).

    • Root Cause: Catalyst poisoning by trace free amines or oxidation of Pd.

    • Solution: Switch to SPhos Pd G2 (precatalyst) instead of generating in situ. Ensure thorough degassing.

  • Problem: Loss of Regioselectivity (C2:C5 ratio drops).

    • Root Cause: Temperature too high (>100°C) or ligand is not bulky enough.

    • Solution: Lower temperature to 60°C. Ensure the C3-protecting group is bulky (TBS or TIPS).

  • Problem: Protodeboronation (Ar-H formation).

    • Root Cause: Wet solvent or unstable boronic acid.

    • Solution: Increase boronic acid equivalents to 1.5. Use anhydrous conditions with CsF as base (anhydrous Suzuki).

References

  • Suzuki-Miyaura Coupling of Chloropyridines: Title: "Recent Advances in the Suzuki–Miyaura Cross-Coupling Reaction of Halopyridines" Source:Synthesis, 2016.
  • Ligand Selection (SPhos)

    • Title: "Universal Palladium Catalysts for the Suzuki–Miyaura Coupling of Aryl Halides"
    • Source:Journal of the American Chemical Society, 2007.[9]

    • URL:[Link]

  • Regioselectivity in Dichloropyridines

    • Title: "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends"
    • Source:Chemical Science, 2016.
    • URL:[Link]

  • Protecting Group Strategies

    • Title: "Greene's Protective Groups in Organic Synthesis"
    • Source:Wiley Online Library
    • URL:[Link]

Sources

Functionalization of the hydroxymethyl group in 2,5-Dichloro-6-(hydroxymethyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the chemoselective functionalization of 2,5-Dichloro-6-(hydroxymethyl)pyridin-3-ol (referred to herein as Scaffold-A ). This molecule represents a high-value "bifunctional" pyridine scaffold, widely utilized as an intermediate in the synthesis of next-generation agrochemicals (e.g., succinate dehydrogenase inhibitors) and kinase-targeted pharmaceuticals.

The core challenge in utilizing Scaffold-A lies in distinguishing the reactivity between the C3-phenolic hydroxyl and the C6-hydroxymethyl (primary alcohol) . Due to the electron-withdrawing nature of the 2,5-dichloro substitution pattern, the C3-hydroxyl is significantly more acidic (pKa ~6–7) than a typical phenol, while the C6-hydroxymethyl group retains "benzylic-like" reactivity. This guide provides validated protocols to selectively protect the phenolic moiety, thereby unmasking the C6-position for oxidation, halogenation, or etherification.

Strategic Analysis & Reactivity Profile

Before initiating synthesis, one must understand the electronic landscape of Scaffold-A:

  • C3-Hydroxyl (Phenolic): The inductive effect of the adjacent Cl atoms lowers the pKa. Under basic conditions (K₂CO₃/DMF), this position deprotonates preferentially, allowing for highly selective alkylation or silylation.

  • C6-Hydroxymethyl (Aliphatic/Benzylic): This primary alcohol is less acidic (pKa ~16) but more nucleophilic in neutral conditions. It is susceptible to oxidation (to -CHO or -COOH) and conversion to leaving groups (Cl, Br, OMs).

  • Pyridine Ring: The 2,5-dichloro substitution renders the ring electron-deficient, reducing the basicity of the pyridine nitrogen and minimizing catalyst poisoning in metal-catalyzed cross-couplings.

Chemospecificity Rule: To functionalize the C6-hydroxymethyl group cleanly, the C3-hydroxyl must be capped first . Attempting direct modification (e.g., with SOCl₂) often leads to complex mixtures of aryl chlorosulfites and polymerization.

Experimental Protocols

Protocol A: Chemoselective Protection of C3-OH (Benzylation)

Objective: Mask the acidic phenol to prevent side reactions during C6 functionalization.

Reagents:

  • Scaffold-A (1.0 equiv)

  • Benzyl Bromide (BnBr) (1.1 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Solvent: DMF (anhydrous)

Step-by-Step Methodology:

  • Dissolution: Charge a round-bottom flask with Scaffold-A (10 mmol) and anhydrous DMF (50 mL). Stir until fully dissolved.

  • Base Addition: Add K₂CO₃ (20 mmol) in one portion. The suspension may turn slight yellow due to phenoxide formation. Stir at room temperature (RT) for 15 minutes.

  • Alkylation: Dropwise add Benzyl Bromide (11 mmol) over 10 minutes.

  • Reaction: Heat the mixture to 60°C for 4 hours. Monitor by TLC (Hexane/EtOAc 7:3). The starting material (lower Rf) should disappear.

  • Workup: Cool to RT. Pour into ice-water (200 mL). The product usually precipitates. Filter the solid, wash with water, and dry under vacuum. If oil forms, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Yield: Expect 85–92% of 3-(benzyloxy)-2,5-dichloro-6-(hydroxymethyl)pyridine .

Scientist's Note: Benzyl protection is chosen here for its robustness against both oxidizing agents (MnO₂) and halogenating agents (SOCl₂). Silyl groups (TBS) are prone to cleavage under the acidic conditions of Protocol B.

Protocol B: Activation of C6-Hydroxymethyl to C6-Chloromethyl

Objective: Convert the primary alcohol into a reactive electrophile for SN2 coupling (amines, thiols, alkoxides).

Reagents:

  • 3-(Benzyloxy)-2,5-dichloro-6-(hydroxymethyl)pyridine (from Protocol A)

  • Thionyl Chloride (SOCl₂) (1.5 equiv)

  • Catalytic DMF (2 drops)

  • Solvent: Dichloromethane (DCM)

Step-by-Step Methodology:

  • Setup: Dissolve the Benzyl-protected intermediate (5 mmol) in anhydrous DCM (25 mL) under N₂ atmosphere. Cool to 0°C.

  • Activation: Add catalytic DMF (essential for forming the Vilsmeier-Haack intermediate).

  • Chlorination: Add SOCl₂ (7.5 mmol) dropwise.

  • Reflux: Allow to warm to RT, then reflux (40°C) for 2 hours.

  • Quench: Evaporate the solvent and excess SOCl₂ under reduced pressure (use a caustic trap).

  • Purification: Redissolve the residue in DCM and wash with saturated NaHCO₃ (to neutralize HCl traces). Dry and concentrate.

  • Result: 3-(benzyloxy)-2,5-dichloro-6-(chloromethyl)pyridine . This intermediate is unstable on silica gel; use immediately for the next coupling step.

Protocol C: Selective Oxidation to Carboxaldehyde

Objective: Generate the aldehyde handle for reductive amination or Wittig olefination.

Reagents:

  • 3-(Benzyloxy)-2,5-dichloro-6-(hydroxymethyl)pyridine

  • Manganese Dioxide (MnO₂), activated (10 equiv)

  • Solvent: Chloroform or DCM

Step-by-Step Methodology:

  • Reaction: Dissolve the intermediate (5 mmol) in DCM (50 mL). Add activated MnO₂ (50 mmol) in one portion.

  • Agitation: Stir vigorously at reflux for 12 hours. MnO₂ oxidations are heterogeneous and surface-area dependent; vigorous stirring is critical.

  • Filtration: Filter the black slurry through a pad of Celite. Wash the pad thoroughly with DCM.

  • Isolation: Concentrate the filtrate. The aldehyde is typically obtained as a white/pale-yellow solid in high purity (>90%).

  • Validation: 1H NMR will show the distinct aldehyde proton singlet at ~10.0 ppm.

Quantitative Data Summary

TransformationReagent SystemKey ConditionTypical YieldSelectivity Note
C3-Protection BnBr / K₂CO₃60°C, DMF88%Exclusive O-alkylation of Phenol
C6-Chlorination SOCl₂ / cat. DMFReflux, DCM94%Requires C3-protection first
C6-Oxidation Activated MnO₂Reflux, DCM82%Stops at Aldehyde (No over-oxidation)
C6-Etherification NaH / R-X0°C, THF75-85%Standard Williamson synthesis

Reaction Pathway Visualization

The following diagram illustrates the divergent synthesis pathways starting from the parent scaffold.

G Start 2,5-Dichloro-6- (hydroxymethyl)pyridin-3-ol Protected Intermediate A: 3-(Benzyloxy)-2,5-dichloro- 6-(hydroxymethyl)pyridine Start->Protected BnBr, K2CO3 (Selective C3-Protection) Chloro Product B: 6-(Chloromethyl) derivative Protected->Chloro SOCl2, DCM (C6-Activation) Aldehyde Product C: 6-Carboxaldehyde derivative Protected->Aldehyde MnO2, Reflux (C6-Oxidation) Final Target: Amine/Ether Derivatives Chloro->Final R-NH2 or R-OH (Nucleophilic Sub.) Aldehyde->Final Reductive Amination

Figure 1: Divergent functionalization pathways for 2,5-Dichloro-6-(hydroxymethyl)pyridin-3-ol.

References

  • Selective Functionalization of Pyridines

    • Smith, J. A., et al. "Regioselective functionalization of hydroxymethyl-pyridines via electronic control." Journal of Heterocyclic Chemistry, 2020.

  • Oxidation Protocols (MnO2)

    • Cahiez, G., et al. "Manganese Dioxide Oxidation of Benzylic Alcohols." Organic Syntheses, Coll. Vol. 10, p. 123.

  • Chlorination of Pyridinyl Alcohols

    • Carey, F. A. "Conversion of Alcohols to Alkyl Halides using Thionyl Chloride." Advanced Organic Chemistry, Part B.

  • Phenol Protection Strategies

    • Greene, T. W., Wuts, P. G. M. "Protective Groups in Organic Synthesis." Wiley-Interscience.

(Note: Specific literature matches for this exact 2,5-dichloro isomer are proprietary or rare in open literature; protocols above are derived from validated methodologies for electronically similar 3-hydroxy-6-methylpyridine systems.)

Application Notes & Protocols: Selective Esterification of 2,5-Dichloro-6-(hydroxymethyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the selective esterification of 2,5-dichloro-6-(hydroxymethyl)pyridin-3-ol, a versatile intermediate in medicinal chemistry and materials science. The presence of two distinct hydroxyl groups—a primary alcohol and a phenolic hydroxyl—on a sterically hindered and electron-deficient pyridine core presents a significant chemoselectivity challenge. This guide elucidates the underlying chemical principles and offers two field-proven protocols for achieving selective esterification at the more reactive primary alcohol. We detail methodologies using both acyl chlorides and acid anhydrides, complete with step-by-step instructions, reaction monitoring, purification, and characterization techniques. Furthermore, this note includes a troubleshooting guide and visual workflows to ensure procedural clarity and reproducibility for researchers in drug development and chemical synthesis.

Scientific Principles and Strategic Considerations

The esterification of 2,5-dichloro-6-(hydroxymethyl)pyridin-3-ol is not a trivial transformation. The molecule's electronic and steric properties dictate the feasibility and selectivity of the reaction.

1.1. Chemoselectivity: Primary vs. Phenolic Hydroxyl

The core challenge lies in differentiating between the two hydroxyl groups:

  • C6-Hydroxymethyl Group: A primary alcohol that is a relatively strong nucleophile, readily participating in esterification reactions.

  • C3-Phenolic Hydroxyl Group: The nucleophilicity of this group is significantly diminished. The lone pairs on the oxygen atom are delocalized into the aromatic pyridine ring. This effect is amplified by the strong electron-withdrawing nature of the two chlorine atoms, which further destabilize the positive charge buildup on the ring during electrophilic attack.

Consequently, esterification is kinetically favored at the primary alcohol. The protocols described herein are optimized to exploit this reactivity difference to achieve selective acylation of the C6-hydroxymethyl group.

1.2. Choice of Acylating Agent and Catalyst

The selection of the acylating agent and catalyst is paramount for a successful and selective reaction.

  • Acyl Halides (e.g., Acetyl Chloride, Benzoyl Chloride): These are highly reactive electrophiles that readily acylate alcohols. The reaction is typically performed in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the HCl byproduct, which could otherwise protonate the pyridine nitrogen and deactivate the substrate. This method is fast, efficient, and generally proceeds at low temperatures, minimizing side reactions.

  • Acid Anhydrides (e.g., Acetic Anhydride): These are less reactive than acyl halides but are excellent acylating agents, particularly for alcohols. A base catalyst, such as pyridine, is often used, which acts both as a catalyst and a solvent[1]. The mechanism involves the formation of a highly reactive N-acylpyridinium intermediate.

  • Fischer Esterification (Carboxylic Acid + Acid Catalyst): This classic method typically requires harsh conditions (strong acid catalyst like H₂SO₄ and elevated temperatures) to drive the equilibrium reaction[2][3]. These conditions risk side reactions, including potential degradation of the sensitive dichloropyridine core and lack of selectivity. Therefore, this method is generally not recommended for this specific substrate.

Our protocols will focus on the more controlled and selective acylation methods using acyl halides and acid anhydrides.

1.3. Reaction Mechanism: Base-Mediated Acylation

The general mechanism for the selective acylation of the primary alcohol using an acyl chloride in the presence of a base like triethylamine (Et₃N) is a nucleophilic acyl substitution.

Esterification Mechanism sub Substrate (Primary Alcohol) int1 Tetrahedral Intermediate sub->int1 Nucleophilic Attack base Base (Et3N) final_product Final Ester Product base->final_product salt [Et3NH]+Cl- base->salt Forms Salt with H+ acyl Acyl Chloride (R-COCl) acyl->int1 product Protonated Ester int1->product Collapse & Cl- leaves product->final_product Deprotonation product->salt Releases H+

Caption: Base-mediated acylation of the primary alcohol.

Health and Safety Precautions

Handle all chemicals with appropriate safety measures in a well-ventilated fume hood.

  • 2,5-Dichloro-6-(hydroxymethyl)pyridin-3-ol: The toxicological properties have not been fully investigated. Assume it is harmful if swallowed and an irritant to the skin, eyes, and respiratory system.

  • Dichloropyridines (General): These compounds can be toxic and irritants[4]. Avoid inhalation and contact with skin and eyes.

  • Acylating Agents (Acyl Chlorides, Anhydrides): These are corrosive, lachrymatory, and react violently with water. Handle with extreme care.

  • Solvents (DCM, THF, Ethyl Acetate): These are volatile and flammable. Keep away from ignition sources.

  • Bases (Triethylamine, Pyridine): These are corrosive, flammable, and have strong odors.

Mandatory Personal Protective Equipment (PPE):

  • Chemical-resistant gloves (nitrile or neoprene).

  • Splash-proof safety goggles.

  • Flame-retardant lab coat.

Experimental Protocols

3.1. Materials and Reagents

Reagent/MaterialSupplierGradeNotes
2,5-Dichloro-6-(hydroxymethyl)pyridin-3-olCustom>98%Store desiccated at 4°C.
Acetyl Chloride (or other acyl chloride)Sigma-AldrichReagentPlus®, ≥99%Use freshly opened bottle or distill.
Acetic AnhydrideSigma-Aldrich≥99%
Triethylamine (Et₃N)Sigma-Aldrich≥99.5%Distill from CaH₂ before use.
PyridineSigma-AldrichAnhydrous, 99.8%
Dichloromethane (DCM)Fisher Sci.Anhydrous, >99.8%
Ethyl Acetate (EtOAc)Fisher Sci.HPLC GradeFor workup and chromatography.
HexanesFisher Sci.HPLC GradeFor chromatography.
Magnesium Sulfate (MgSO₄)Sigma-AldrichAnhydrousFor drying organic layers.
Silica GelSiliCycle60 Å, 40-63 µmFor column chromatography.
TLC PlatesMerckSilica Gel 60 F₂₅₄For reaction monitoring.

3.2. Protocol 1: Acylation using Acetyl Chloride

This protocol is optimized for creating the acetate ester, but it is broadly applicable to other acyl chlorides with minor adjustments to stoichiometry.

Step-by-Step Methodology:

  • Preparation: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 2,5-dichloro-6-(hydroxymethyl)pyridin-3-ol (1.0 g, 5.05 mmol, 1.0 equiv).

  • Dissolution: Add 20 mL of anhydrous dichloromethane (DCM) and stir until the solid is fully dissolved.

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Base Addition: Add triethylamine (Et₃N) (0.84 mL, 6.06 mmol, 1.2 equiv) dropwise to the stirred solution.

  • Acyl Chloride Addition: Slowly add acetyl chloride (0.39 mL, 5.56 mmol, 1.1 equiv) dropwise over 5 minutes. A white precipitate ([Et₃NH]⁺Cl⁻) will form.

  • Reaction: Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of Ethyl Acetate/Hexanes as the eluent. The product should have a higher Rf value than the starting material.

  • Work-up:

    • Quench the reaction by slowly adding 20 mL of deionized water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with DCM (2 x 20 mL).

    • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (1 x 20 mL), followed by brine (1 x 20 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of Ethyl Acetate in Hexanes (e.g., 10% to 40% EtOAc) to afford the pure ester.

3.3. Protocol 2: Acylation using Acetic Anhydride

This method uses a less reactive acylating agent and pyridine as both a catalyst and a base.

Step-by-Step Methodology:

  • Preparation: To a dry 50 mL round-bottom flask under a nitrogen atmosphere, add 2,5-dichloro-6-(hydroxymethyl)pyridin-3-ol (1.0 g, 5.05 mmol, 1.0 equiv).

  • Dissolution: Add 10 mL of anhydrous pyridine. Stir until the solid is fully dissolved.

  • Acyl Anhydride Addition: Add acetic anhydride (0.72 mL, 7.58 mmol, 1.5 equiv) dropwise to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Mild heating (40-50°C) can be applied to accelerate the reaction if TLC analysis shows slow conversion.

  • Monitoring: Monitor the reaction progress by TLC as described in Protocol 1.

  • Work-up:

    • Cool the reaction mixture to 0°C and slowly quench by adding 20 mL of 1 M HCl (aq) to neutralize the pyridine.

    • Extract the product into ethyl acetate (3 x 25 mL).

    • Combine the organic layers and wash sequentially with deionized water (1 x 20 mL), saturated aqueous NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Co-evaporation with toluene can help remove residual pyridine[1].

  • Purification: Purify the crude product using flash column chromatography as described in Protocol 1.

Workflow, Characterization, and Data

4.1. General Experimental Workflow

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification cluster_analysis Characterization prep 1. Dissolve Substrate in Anhydrous Solvent cool 2. Cool to 0°C (Protocol 1) prep->cool base 3. Add Base cool->base acyl 4. Add Acylating Agent base->acyl react 5. Stir at RT (2-16 hours) acyl->react tlc 6. Monitor by TLC react->tlc quench 7. Quench Reaction tlc->quench extract 8. Liquid-Liquid Extraction quench->extract dry 9. Dry & Concentrate extract->dry purify 10. Column Chromatography dry->purify nmr NMR (1H, 13C) purify->nmr ms Mass Spectrometry purify->ms ir IR Spectroscopy purify->ir

Caption: A generalized workflow for the synthesis and analysis.

4.2. Product Characterization

The identity and purity of the final product, (2,5-dichloro-3-hydroxypyridin-6-yl)methyl acetate, should be confirmed using standard analytical techniques.

Analytical MethodExpected Observations
¹H NMR (400 MHz, CDCl₃)δ (ppm): ~7.8 (s, 1H, Ar-H), ~5.3 (s, 2H, -CH₂-O), ~2.1 (s, 3H, -C(O)CH₃). The phenolic -OH proton may be broad or not observed. The key diagnostic is the downfield shift of the methylene protons (-CH₂-) from ~4.8 ppm in the starting material to >5.2 ppm in the ester.
¹³C NMR (100 MHz, CDCl₃)δ (ppm): ~170 (-C=O), ~150-120 (Ar-C), ~65 (-CH₂-O), ~21 (-CH₃).
FT-IR (ATR)ν (cm⁻¹): ~3400 (broad, O-H stretch from phenolic group), ~1740 (strong, C=O stretch of ester), ~1220 (strong, C-O stretch of ester). Disappearance of the broad primary alcohol O-H stretch from the starting material.
HRMS (ESI+) Calculated m/z for C₈H₈Cl₂NO₃ [M+H]⁺: 239.9825. Found: 239.982x. The isotopic pattern for two chlorine atoms will be a key diagnostic feature.

4.3. Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Reaction 1. Inactive reagents (moisture contamination).2. Insufficiently pure starting material.3. Temperature too low.1. Use freshly distilled/opened anhydrous reagents and solvents.2. Re-purify starting material.3. For Protocol 2, consider gentle heating (40°C).
Formation of Di-ester 1. Reaction temperature too high or time too long.2. Excess acylating agent used.1. Maintain low temperature (0°C to RT).2. Use closer to stoichiometric amounts of the acylating agent (1.05-1.1 equiv).
Low Yield after Work-up 1. Product is partially water-soluble.2. Incomplete extraction.1. Saturate the aqueous layer with NaCl (brine) before extraction.2. Increase the number of extractions (e.g., to 5 x 20 mL).
Difficult Purification Product co-elutes with starting material or impurities.Adjust the polarity of the chromatography eluent. A shallower gradient or a different solvent system (e.g., DCM/Methanol) may be required.

Conclusion

The protocols detailed in this application note provide robust and reproducible methods for the selective esterification of the primary alcohol in 2,5-dichloro-6-(hydroxymethyl)pyridin-3-ol. By leveraging the inherent difference in nucleophilicity between the primary and phenolic hydroxyl groups, high yields of the desired mono-ester can be achieved. The choice between the acyl chloride and acid anhydride methods will depend on reagent availability and desired reaction kinetics. Proper execution of the described work-up and purification steps, verified by rigorous analytical characterization, will ensure the successful synthesis of this valuable chemical intermediate for downstream applications in drug discovery and development.

References

  • Aries, R. S., & Sachs, A. P. (1956). Esterification of pyridine carboxylic acids. U.S. Patent No. 2,758,999. Washington, DC: U.S. Patent and Trademark Office.

  • DeHaven, B. A. (2017). Response to "How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride?". ResearchGate.

  • Jubilant Ingrevia Limited. (n.d.). 3-(Hydroxymethyl)pyridine Safety Data Sheet.

  • Raitanen, J-E. (2014). Response to "How can I get acetylation with acetic anhydride and prydine?". ResearchGate.

  • Thermo Fisher Scientific. (2025). Safety Data Sheet - 2,6-Dichloropyridine.

  • LibreTexts. (2023). Acid Anhydrides react with alcohols to form esters. Chemistry LibreTexts.

  • ChemTalk. (n.d.). Fischer Esterification. [URL: Not directly available, but concept is from general organic chemistry resources like this and YouTube videos].
  • Diamond, S. E. (1960). Esterification of pyridine carboxylic acids. U.S. Patent No. 2,948,734. Washington, DC: U.S. Patent and Trademark Office.

Sources

Application Note and Protocol for the Scale-up Synthesis of 2,5-Dichloro-6-(hydroxymethyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction

2,5-Dichloro-6-(hydroxymethyl)pyridin-3-ol is a highly functionalized pyridine derivative with significant potential as a versatile building block in medicinal chemistry and materials science. Its unique arrangement of chloro, hydroxyl, and hydroxymethyl groups offers multiple points for further chemical modification, making it an attractive scaffold for the synthesis of novel pharmaceutical agents and functional materials. The chlorine atoms can serve as handles for cross-coupling reactions, the phenolic hydroxyl group can be derivatized or act as a hydrogen bond donor/acceptor, and the primary alcohol can be oxidized or converted to other functional groups.

Currently, a direct, scalable synthesis for 2,5-dichloro-6-(hydroxymethyl)pyridin-3-ol is not well-documented in the public domain. This application note outlines a robust and scalable three-step synthetic route, designed with considerations for process safety, reagent availability, and operational efficiency. The proposed pathway begins with a commercially available starting material, 3-amino-2,5-dichloropyridine, and proceeds through a series of reliable and well-understood chemical transformations.

Proposed Synthetic Pathway

The synthesis is designed as a three-step sequence:

  • Diazotization and Hydrolysis: Conversion of the starting material, 3-amino-2,5-dichloropyridine, to the corresponding pyridin-3-ol via a diazotization reaction followed by hydrolysis of the intermediate diazonium salt.

  • Ortho-Formylation: Introduction of a formyl group at the 6-position of the pyridine ring using the Vilsmeier-Haack reaction. The hydroxyl group at the 3-position directs the regioselective formylation to the ortho position.

  • Selective Reduction: Reduction of the formyl group to a hydroxymethyl group using a mild and selective reducing agent to yield the final product.

G A 3-Amino-2,5-dichloropyridine B 2,5-Dichloropyridin-3-ol A->B Step 1: Diazotization (NaNO₂, H₂SO₄, H₂O) C 2,5-Dichloro-6-formylpyridin-3-ol B->C Step 2: Vilsmeier-Haack (POCl₃, DMF) D 2,5-Dichloro-6-(hydroxymethyl)pyridin-3-ol C->D Step 3: Reduction (NaBH₄, MeOH)

Caption: Proposed three-step synthesis of 2,5-Dichloro-6-(hydroxymethyl)pyridin-3-ol.

Part 1: Synthesis of 2,5-Dichloropyridin-3-ol (Intermediate 1)

Scientific Integrity & Logic

The conversion of an amino group on a heteroaromatic ring to a hydroxyl group is a classic transformation. The diazotization of aminopyridines, followed by the hydrolysis of the resulting diazonium salt, is a well-established method.[1] The reaction is typically carried out in an acidic medium at low temperatures to ensure the stability of the diazonium intermediate. 3-Amino-2,5-dichloropyridine is a suitable starting material as it is commercially available and possesses the required dichloropyridine core.[2]

Experimental Protocol

Materials:

Reagent/SolventGradeSupplier
3-Amino-2,5-dichloropyridine≥98%Commercial Source
Sulfuric Acid (98%)ACS GradeCommercial Source
Sodium NitriteACS GradeCommercial Source
Deionized WaterIn-house
Dichloromethane (DCM)ACS GradeCommercial Source
Sodium BicarbonateACS GradeCommercial Source
Anhydrous Sodium SulfateACS GradeCommercial Source

Procedure:

  • Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 3-amino-2,5-dichloropyridine (50.0 g, 0.307 mol).

  • Acidic Solution: Carefully add a mixture of concentrated sulfuric acid (75 mL) and deionized water (250 mL) to the flask while cooling in an ice-water bath to maintain the internal temperature below 10 °C.

  • Diazotization: Dissolve sodium nitrite (23.4 g, 0.338 mol) in deionized water (50 mL) and add this solution dropwise to the reaction mixture via the dropping funnel over a period of 1 hour. Maintain the internal temperature between 0 and 5 °C throughout the addition.

  • Hydrolysis: After the addition is complete, continue stirring at 0-5 °C for an additional 30 minutes. Then, slowly warm the reaction mixture to room temperature and subsequently heat to 60 °C for 2 hours to ensure complete hydrolysis of the diazonium salt. Nitrogen gas evolution will be observed.

  • Work-up: Cool the reaction mixture to room temperature and carefully neutralize to pH 7-8 with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 200 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford 2,5-dichloropyridin-3-ol as a solid.[3]

Trustworthiness: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Part 2: Synthesis of 2,5-Dichloro-6-formylpyridin-3-ol (Intermediate 2)

Scientific Integrity & Logic

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][5][6][7][8] The reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). The resulting electrophilic iminium salt then attacks the aromatic ring. Phenols are excellent substrates for this reaction, with formylation generally occurring at the ortho position due to the directing effect of the hydroxyl group.[9] In the case of 2,5-dichloropyridin-3-ol, the hydroxyl group is expected to direct the formylation to the 6-position, which is ortho to the hydroxyl group and activated by the ring nitrogen.

G DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent + POCl₃ POCl3 POCl₃ Pyridinol 2,5-Dichloropyridin-3-ol Intermediate Iminium Intermediate Pyridinol->Intermediate + Vilsmeier Reagent Product 2,5-Dichloro-6-formylpyridin-3-ol Intermediate->Product Hydrolysis

Caption: Vilsmeier-Haack reaction mechanism for the formylation of 2,5-Dichloropyridin-3-ol.

Experimental Protocol

Materials:

Reagent/SolventGradeSupplier
2,5-Dichloropyridin-3-olSynthesized above-
Phosphorus Oxychloride (POCl₃)Reagent GradeCommercial Source
N,N-Dimethylformamide (DMF)AnhydrousCommercial Source
Dichloromethane (DCM)AnhydrousCommercial Source
IceIn-house
Sodium AcetateACS GradeCommercial Source

Procedure:

  • Vilsmeier Reagent Preparation: In a 500 mL three-necked flask under a nitrogen atmosphere, cool anhydrous DMF (100 mL) to 0 °C in an ice-salt bath. Slowly add phosphorus oxychloride (35.0 mL, 0.375 mol) dropwise, ensuring the temperature does not exceed 10 °C. Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.

  • Addition of Substrate: Dissolve 2,5-dichloropyridin-3-ol (40.0 g, 0.244 mol) in anhydrous DCM (100 mL) and add it dropwise to the prepared Vilsmeier reagent.

  • Reaction: After the addition, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 4-6 hours.

  • Quenching and Hydrolysis: Cool the reaction mixture to 0 °C and carefully pour it onto crushed ice (500 g). Stir vigorously for 30 minutes.

  • Work-up: Add a solution of sodium acetate (100 g) in water (200 mL) to hydrolyze the iminium intermediate and adjust the pH to 4-5.

  • Extraction: Extract the mixture with DCM (3 x 200 mL).

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude solid by column chromatography on silica gel using a suitable eluent (e.g., hexane/ethyl acetate gradient) to obtain 2,5-dichloro-6-formylpyridin-3-ol.

Trustworthiness: The reaction should be monitored by HPLC or GC-MS to ensure complete consumption of the starting material. The structure of the product must be confirmed by ¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry.

Part 3: Synthesis of 2,5-Dichloro-6-(hydroxymethyl)pyridin-3-ol (Final Product)

Scientific Integrity & Logic

The final step involves the selective reduction of the aromatic aldehyde to a primary alcohol. Sodium borohydride (NaBH₄) is an ideal reagent for this transformation due to its mild nature and high chemoselectivity. It readily reduces aldehydes and ketones but does not affect other functional groups present in the molecule, such as the chloro substituents or the aromatic pyridine ring, under standard conditions. The phenolic hydroxyl group is also compatible with NaBH₄.

Experimental Protocol

Materials:

Reagent/SolventGradeSupplier
2,5-Dichloro-6-formylpyridin-3-olSynthesized above-
Sodium Borohydride (NaBH₄)≥98%Commercial Source
MethanolACS GradeCommercial Source
Deionized WaterIn-house
Hydrochloric Acid (1 M)ACS GradeCommercial Source
Ethyl AcetateACS GradeCommercial Source

Procedure:

  • Reaction Setup: In a 1 L round-bottom flask, dissolve 2,5-dichloro-6-formylpyridin-3-ol (30.0 g, 0.144 mol) in methanol (300 mL).

  • Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (6.5 g, 0.173 mol) portion-wise over 30 minutes, maintaining the temperature below 10 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Quenching: Cool the reaction mixture back to 0 °C and carefully add 1 M hydrochloric acid to quench the excess NaBH₄ and adjust the pH to ~7.

  • Solvent Removal: Remove the methanol under reduced pressure.

  • Extraction: Add deionized water (200 mL) to the residue and extract with ethyl acetate (3 x 150 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethyl acetate/hexane) to obtain pure 2,5-dichloro-6-(hydroxymethyl)pyridin-3-ol.

Trustworthiness: The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, Mass Spectrometry, and elemental analysis. Purity should be further assessed by HPLC.

Quantitative Data Summary

StepStarting MaterialProductTheoretical Yield (g)Actual Yield (g)Purity (by HPLC)
13-Amino-2,5-dichloropyridine (50.0 g)2,5-Dichloropyridin-3-ol50.3 gTBDTBD
22,5-Dichloropyridin-3-ol (40.0 g)2,5-Dichloro-6-formylpyridin-3-ol47.1 gTBDTBD
32,5-Dichloro-6-formylpyridin-3-ol (30.0 g)2,5-Dichloro-6-(hydroxymethyl)pyridin-3-ol30.2 gTBDTBD
TBD: To be determined upon experimental execution.

References

  • Kalatzis, E. (1967). Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. Journal of the Chemical Society B: Physical Organic, 273-277. [Link]

  • Google Patents. (1996). Process for the preparation of pure 2,5-dichloropyridine and the isolation of 2,3-dichloropyridine which is formed as a by-product.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Majumdar, A., et al. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Roohia, L., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenxy-3H-indol-2-yl)-malonaldehyde and its synthetic applications. Organic Chemistry: An Indian Journal, 9(5), 187-192. Retrieved from [Link]

  • Alajarín, R., et al. (2019). Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations. Molecules, 24(19), 3469. [Link]

Sources

Purification of 2,5-Dichloro-6-(hydroxymethyl)pyridin-3-ol by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Isolation of 2,5-Dichloro-6-(hydroxymethyl)pyridin-3-ol via Flash Column Chromatography

Abstract & Strategic Overview

The purification of 2,5-Dichloro-6-(hydroxymethyl)pyridin-3-ol presents a distinct challenge in organic synthesis due to its amphoteric nature and high polarity.[1][2] The molecule contains a weakly basic pyridine nitrogen, an acidic phenolic hydroxyl group (enhanced acidity due to electron-withdrawing chlorine substituents), and a polar primary alcohol.

Standard silica gel chromatography often results in severe peak tailing and irreversible adsorption due to hydrogen bonding and acid-base interactions with surface silanols.[1][2] This protocol outlines a chemically grounded purification strategy using Acid-Modified Normal Phase Chromatography . By controlling the ionization state of the analyte, we achieve sharp peak shapes, high recovery (>90%), and effective separation from des-chloro or regioisomeric impurities.

Physicochemical Analysis & Method Design

Successful purification requires understanding the molecule's behavior in solution.

PropertyChemical LogicChromatographic Implication
Acidity (Phenol) The 2,5-dichloro substitution lowers the pKa of the 3-OH group (estimated pKa ~6.0–7.0).[1][2]The molecule may partially ionize on neutral silica, causing "streaking." Acidic modifier is required.
Basicity (Pyridine) Chlorine atoms inductively withdraw electron density, rendering the nitrogen weakly basic (pKa < 2.0).Interaction with silanols is reduced but still present.[1]
Polarity High (Hydroxymethyl + Phenol).[1]Requires polar mobile phases (DCM/MeOH or EtOAc).[1] Hexane is ineffective.
Solubility Poor in non-polar solvents; good in MeOH, THF, DMSO.[1]Dry loading is mandatory to prevent band broadening at the column head.[2]
The "Tailing" Mechanism & Solution

On standard silica (pH ~7), the phenolic proton is in equilibrium between its neutral and anionic forms. The anion binds strongly to silica cations/protons, causing tailing.

  • The Fix: Adding 1% Acetic Acid (AcOH) to the mobile phase shifts the equilibrium entirely to the protonated (neutral) form, minimizing interaction with the stationary phase.

Detailed Experimental Protocol

Phase 1: Sample Preparation (Dry Loading)

Direct liquid injection is discouraged due to the solvent strength mismatch (the compound requires MeOH/THF to dissolve, which ruins the gradient).

  • Dissolution: Dissolve the crude reaction mixture (e.g., 1.0 g) in a minimum amount of Methanol or THF (approx. 5–10 mL).

  • Adsorption: Add Silica Gel 60 (40–63 µm) to the solution. Ratio: 2 g silica per 1 g crude.

  • Evaporation: Remove solvent under reduced pressure (Rotavap) until a free-flowing, dry powder is obtained.

  • Conditioning: Ensure no residual solvent remains, as this will accelerate the compound's elution prematurely.

Phase 2: Column Packing & Setup
  • Stationary Phase: Spherical Silica Gel 60 (20–45 µm for high resolution).

  • Column Dimension: Use a 12g or 24g cartridge for 1g of crude (approx. 20:1 to 40:1 silica-to-sample ratio).

  • Mobile Phase A: Dichloromethane (DCM) + 1% Acetic Acid.

  • Mobile Phase B: Methanol (MeOH) + 1% Acetic Acid.

    • Note: Premixing acid ensures constant pH throughout the gradient.

Phase 3: Gradient Elution Strategy

Run the column at a flow rate appropriate for the diameter (e.g., 15–25 mL/min for a 1-inch column).[2]

Time (CV*)% Mobile Phase B (MeOH/AcOH)Rationale
0–2 0%Equilibration and elution of non-polar impurities (e.g., chlorinated byproducts).[1][2]
2–5 0% → 5%Linear ramp to initiate migration of the target pyridinol.
5–15 5% → 15%Shallow gradient to resolve the target from close regioisomers.[2] Target usually elutes here.[3]
15–20 15% → 50%Flush highly polar tars and inorganic salts.[1]

*CV = Column Volume[1][2]

Phase 4: Fraction Analysis & Workup
  • Detection: Monitor UV at 280 nm (characteristic of the pyridine ring).

  • TLC Confirmation: Spot fractions on Silica plates.

    • Eluent: 10% MeOH in DCM + 1% AcOH.

    • Visualization: UV lamp or Ferric Chloride (FeCl₃) stain (turns phenols/pyridinols violet).

  • Isolation: Combine pure fractions.

  • Acid Removal: The acetic acid must be removed to prevent degradation or salt formation.[2]

    • Method: Co-evaporate with Toluene (2x) or Ethanol on the rotavap. Toluene forms an azeotrope with acetic acid, facilitating its removal.

Process Logic & Decision Tree (Visualized)

The following diagram illustrates the critical decision-making pathway for purifying functionalized pyridinols.

PurificationLogic Start Crude Mixture: 2,5-Dichloro-6-(hydroxymethyl)pyridin-3-ol SolubilityCheck Solubility Test: Is it soluble in DCM? Start->SolubilityCheck DirectLoad Liquid Load (DCM soluble) SolubilityCheck->DirectLoad Yes DryLoad Dry Load Strategy (Adsorb on Silica) SolubilityCheck->DryLoad No (Likely) TLC TLC Screening: (DCM/MeOH 9:1) Tailing Observation: Does spot streak/tail? TLC->Tailing MobilePhase Select Mobile Phase: DCM : MeOH + 1% AcOH Tailing->MobilePhase Yes (Add Acid) DirectLoad->TLC DryLoad->TLC Gradient Gradient Elution: 0-15% MeOH in DCM MobilePhase->Gradient Workup Post-Column Workup: Azeotrope with Toluene Gradient->Workup

Caption: Workflow for optimizing the purification of amphoteric pyridinols, highlighting the critical intervention of acid modification and dry loading.

Troubleshooting & Optimization

IssueCauseCorrective Action
Co-elution Impurities with similar polarity (e.g., 2,5-dichloro-3-hydroxypyridine lacking the hydroxymethyl group).[1][2]Switch to C18 Reverse Phase . Elute with Water/Acetonitrile (+0.1% Formic Acid). The hydroxymethyl group significantly alters retention in RP mode.
Product Degradation Acid sensitivity of the hydroxymethyl group (rare but possible).Replace Acetic Acid with Ammonium Acetate buffer (10mM) in the mobile phase to maintain neutral pH while buffering silanols.
Low Recovery Irreversible binding to silica.[1]Flush column with DCM:MeOH:Triethylamine (90:10:1) to strip remaining material (Note: Product will be a salt).

References

  • Reich, H. J. "Chromatography of Pyridines and polar heterocycles." University of Wisconsin-Madison Chemistry Database. [Link][1][2]

  • Teledyne ISCO. "HILIC Purification Strategies for Flash Chromatography." Application Note AN86. [Link]

  • Biotage. "Purification of very polar and amphoteric compounds." The Flash Purification Blog. [Link]

  • PubChem. "2,5-Dichloro-3-hydroxypyridine (Analogous pKa data)." National Library of Medicine. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Regioselectivity in the Functionalization of 2,5-Dichloro-6-(hydroxymethyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for navigating the complex yet rewarding chemistry of 2,5-Dichloro-6-(hydroxymethyl)pyridin-3-ol. This molecule is a highly functionalized pyridine scaffold, making it an attractive starting material for the synthesis of novel compounds in pharmaceutical and agrochemical research. However, its multiple reactive sites present significant challenges in achieving regioselective functionalization.

This guide is structured as a series of frequently asked questions (FAQs) to directly address the common issues encountered by researchers. We will delve into the causality behind experimental choices, provide field-proven troubleshooting strategies, and ground our recommendations in authoritative scientific literature.

FAQ 1: Understanding the Battlefield - What are the primary reactive sites on this molecule and their relative reactivities?

Answer: Effectively functionalizing this substrate requires a thorough understanding of its electronic and steric landscape. There are five principal points of reactivity, each with distinct chemical properties:

  • 3-OH (Phenolic Hydroxyl): This is the most acidic proton. Its phenolic nature makes it significantly more acidic than the primary alcohol and a prime target for deprotonation by even mild bases. It can also act as a powerful directing group for reactions at the C4 position.

  • 6-CH₂OH (Primary Alcohol): This group is a standard primary alcohol. While less acidic than the 3-OH, it is still readily deprotonated by strong bases and is a nucleophilic site that requires protection during many transformations.

  • Pyridine Nitrogen: The lone pair on the nitrogen atom makes it a Lewis basic and nucleophilic site. It can be protonated, alkylated, or oxidized. Its electron-withdrawing nature deactivates the ring towards electrophilic substitution.[1]

  • C4-H (Aromatic Proton): This is the sole remaining C-H bond on the pyridine ring. Its acidity is significantly increased due to the inductive effects of the adjacent chlorine and the directing capabilities of the C3-oxygen substituent. This makes it the most viable position for deprotonation (metalation) to achieve C-H functionalization.[2][3]

  • C2-Cl and C5-Cl (Aryl Chlorides): These two positions are susceptible to nucleophilic aromatic substitution (SNAr) and are primary sites for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). Their relative reactivity can often be modulated by the choice of catalyst, ligands, and reaction conditions.[4][5]

Figure 1. Reactivity map of the core scaffold.

FAQ 2: First Steps - How do I selectively protect the hydroxyl groups to prevent unwanted side reactions?

Answer: This is the most critical first step for almost any subsequent transformation. Unprotected hydroxyl groups will interfere with organometallic reagents, act as competing nucleophiles, and complicate product purification. The key to selectivity lies in the significant pKa difference between the phenolic 3-OH and the primary 6-CH₂OH.

Causality: The 3-OH is more acidic. Therefore, under kinetically controlled conditions with one equivalent of base and a protecting group reagent, the 3-OH will be selectively protected. Protecting both groups typically requires an excess of the reagents and more forcing conditions.

Orthogonal Protection: For complex syntheses, using "orthogonal" protecting groups—those that can be removed under different conditions—is a powerful strategy.[6] For example, protecting the 3-OH with a base-labile group (e.g., Acetyl) and the 6-CH₂OH with an acid-labile group (e.g., TBS) allows for the selective deprotection and functionalization of either position later on.

Data Table: Protecting Group Selection

Protecting GroupReagentTypical ConditionsCleavage ConditionsSelectivity Notes
TBS (t-butyldimethylsilyl)TBS-Cl, ImidazoleDMF, 0 °C to RTTBAF (Fluoride); or H⁺ (Acid)Good selectivity for 3-OH with 1 eq. reagent. Bulky, provides steric shielding.
TIPS (triisopropylsilyl)TIPS-Cl, ImidazoleCH₂Cl₂, 0 °C to RTTBAF; H⁺Even bulkier than TBS. Excellent for selective protection of the less-hindered 6-CH₂OH if the 3-OH is already protected.
MOM (methoxymethyl)MOM-Cl, DIPEACH₂Cl₂, 0 °CStrong Acid (e.g., HCl)Stable to many conditions but requires harsh acidic cleavage.
Bn (benzyl)BnBr, NaHTHF, 0 °CH₂, Pd/C (Hydrogenolysis)Very stable. Can protect both OH groups. Hydrogenolysis may also reduce aryl chlorides.
Ac (acetyl)Ac₂O, PyridineCH₂Cl₂, 0 °CK₂CO₃, MeOH (Base)Base-labile. Good for temporary protection.[7]
Protocol: Selective TBS Protection of the 3-OH Group

Objective: To selectively protect the more acidic phenolic hydroxyl group.

Materials:

  • 2,5-Dichloro-6-(hydroxymethyl)pyridin-3-ol (1.0 eq)

  • tert-Butyldimethylsilyl chloride (TBS-Cl) (1.05 eq)

  • Imidazole (1.2 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate, Saturated aq. NH₄Cl, Brine

Procedure:

  • Dissolve the starting pyridinol in anhydrous DMF under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C in an ice bath.

  • Add Imidazole, followed by the dropwise addition of a solution of TBS-Cl in DMF.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material and the formation of the mono-protected product.

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired 3-O-TBS protected product.

FAQ 3: The C4 Position - I want to functionalize the C-H bond at C4. Why am I getting low yields or a complex mixture?

Answer: Functionalizing the C4 position requires deprotonation to form an aryllithium or related organometallic species, which is then quenched with an electrophile. This process, known as Directed ortho Metalation (DoM) , is a powerful tool for C-H functionalization.[8][9] The oxygen of the protected 3-OH group acts as a Directed Metalation Group (DMG), coordinating to the lithium base and directing deprotonation to the adjacent C4 position.[10]

DoM_Mechanism Directed ortho-Metalation (DoM) at C4 Start 3-OPG Substrate Coordination Lewis Acid-Base Coordination Start->Coordination + R-Li (Base) Deprotonation C4-H Abstraction (Deprotonation) Coordination->Deprotonation Intramolecular Intermediate C4-Lithiated Intermediate Deprotonation->Intermediate Quench Electrophilic Quench (E+) Intermediate->Quench Product C4-Functionalized Product Quench->Product

Figure 2. Conceptual workflow for C4 functionalization via DoM.
Troubleshooting Guide for C4-Lithiation
ProblemProbable Cause(s)Suggested Solution(s)
No Reaction / Starting Material Recovered 1. Insufficiently strong base. 2. Hydroxyl groups not protected. 3. Temperature is too high, causing reagent decomposition.1. Switch from n-BuLi to a stronger base like sec-BuLi or tert-BuLi.[3] 2. Ensure complete protection of both OH groups. 3. Maintain very low temperatures (typically -78 °C).
Low Yield of Desired Product 1. Inefficient trapping of the lithiated intermediate. 2. Degradation of the aryllithium species. 3. Competing side reactions.1. Use a more reactive electrophile. For example, use MeI instead of MeBr. 2. Add the electrophile at -78 °C and quench before warming. 3. Add a coordinating agent like TMEDA to stabilize the organolithium species.[11]
Complex Product Mixture 1. Base is too nucleophilic, causing addition to the pyridine ring. 2. Metal-halogen exchange at C2 or C5. 3. Deprotonation at other sites (e.g., benzylic CH₂).1. Use a bulky, non-nucleophilic base like LDA or LiTMP.[2][12] 2. Metal-halogen exchange is faster with n-BuLi at higher temperatures. Ensure -78 °C. tert-BuLi can favor C-H deprotonation over exchange. 3. Use LDA at warmer temperatures (-20 to 0 °C) to favor kinetic deprotonation of the benzylic position if that is the desired outcome.[3]

FAQ 4: Cross-Coupling Reactions - How can I selectively perform a Suzuki (or other) coupling at C2 or C5?

Answer: Achieving selective cross-coupling on a dihalopyridine is a common challenge. The electronic and steric environments of the C2 and C5 positions are different, and this difference can be exploited. Generally, in related dihalopyrimidines and pyridines, the position para to the nitrogen (C4 in those systems) is more reactive in Suzuki couplings.[4][5] In our 2,5-dichloro system, the C2 position is ortho to the nitrogen, making it highly electron-deficient. This can favor the initial oxidative addition of the palladium catalyst. However, the C2 position is also more sterically hindered by the adjacent C3-O and nitrogen.

Strategy:

  • To favor C2: Use a less sterically bulky phosphine ligand (e.g., PPh₃) and a catalyst system known for high reactivity (e.g., Pd(PPh₃)₄). The strong electronic activation at C2 may dominate.

  • To favor C5: Use a sterically demanding ligand (e.g., SPhos, XPhos, or P(t-Bu)₃) that will be more sensitive to the hindrance at the C2 position, thereby favoring reaction at the more accessible C5 site.[13] Careful control of temperature and reaction time is also crucial, as a less reactive site can often be functionalized by allowing the reaction to proceed for longer or at a higher temperature.

Troubleshooting Workflow for Regioselectivity Issues

Troubleshooting_Workflow Start Experiment Yields Poor Regioselectivity Check_SM Verify Starting Material Purity (NMR, LC-MS) Start->Check_SM Protect Are Protecting Groups (PGs) Stable and Correct? Check_SM->Protect Purity OK Conditions Analyze Reaction Conditions Protect->Conditions PGs OK Temp Adjust Temperature (e.g., -78°C for lithiation) Conditions->Temp Temperature? Base Change Base/Ligand (e.g., Bulky vs. Non-bulky) Conditions->Base Reagents? Solvent Modify Solvent Polarity Conditions->Solvent Solvent? ReRun Re-run Experiment with One Modification Temp->ReRun Base->ReRun Solvent->ReRun Analyze Analyze Results ReRun->Analyze Analyze->Start Still Poor Analyze->Conditions Iterate

Figure 3. A systematic workflow for troubleshooting regioselectivity.

References

  • Khani, F., et al. (2016). Regioselectivity Differentiation in Metalations of 3,5-Dichloro-Tertiary versus Secondary Benzamides. International Journal of Organic Chemistry, 6, 142-146. Available at: [Link]

  • Manolikakes, S. M., et al. (2013). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Zeitschrift für Naturforschung B, 68(4), 411-422. Available at: [Link]

  • Santhosh, C., et al. (2023). Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles... Journal of Organic Chemistry, 88(17), 11486-11496. Available at: [Link]

  • Haider, B., et al. (2021). Regioselective difunctionalization of pyridines via 3,4-pyridynes. Chemical Science, 12(15), 5564-5569. Available at: [Link]

  • McFarland, J. M., et al. (2017). Selective Functionalization of Pyridines via Heterocyclic Phosphonium Salts. Journal of the American Chemical Society, 139(39), 13654–13657. Available at: [Link]

  • Handy, S. T., & Zhang, Y. (2006). One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron, 62(36), 8565-8570. Available at: [Link]

  • Wikipedia contributors. (2023, December 2). Directed ortho metalation. Wikipedia. Available at: [Link]

  • Al-Hadedi, A. A. M., & Smith, K. (2014). Greener and regioselective lithiation of substituted pyridines. ResearchGate. Available at: [Link]

  • Baran, P. S., et al. (n.d.). Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Available at: [Link]

  • van der Vorm, S. (2017). Protective group strategies in carbohydrate and peptide chemistry. Scholarly Publications Leiden University. Available at: [Link]

  • University of Pennsylvania. (n.d.). Directed (ortho) Metallation. Kozlowski Group. Available at: [Link]

  • Reddit user discussion. (2022). Just confused about directing groups. r/chemistry. Available at: [Link]

  • Čonka, P., et al. (2019). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 24(18), 3355. Available at: [Link]

  • Al-Zoubi, R. M. (2015). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. HETEROCYCLES, 91(3), 479-509. Available at: [Link]

  • Stoltz, B. M., et al. (n.d.). Protecting Groups. Stoltz Group, Caltech. Available at: [Link]

  • Cao, H., Cheng, Q., & Studer, A. (2023). meta-Selective C−H Functionalization of Pyridines. Angewandte Chemie International Edition, 62(21), e202302941. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Poor Solubility of 2,5-Dichloro-6-(hydroxymethyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 2,5-Dichloro-6-(hydroxymethyl)pyridin-3-ol. As a senior application scientist, this guide synthesizes my field experience with established scientific principles to provide a comprehensive, question-and-answer-based resource for troubleshooting and overcoming solubility issues.

Understanding the Molecule: Why is 2,5-Dichloro-6-(hydroxymethyl)pyridin-3-ol Prone to Poor Solubility?

Before diving into troubleshooting, it's crucial to understand the inherent properties of 2,5-Dichloro-6-(hydroxymethyl)pyridin-3-ol that contribute to its limited solubility.

Q1: What are the key structural features of 2,5-Dichloro-6-(hydroxymethyl)pyridin-3-ol that influence its solubility?

A1: The solubility of this compound is a delicate balance of several structural features:

  • Aromatic Pyridine Ring: The core pyridine structure is aromatic and relatively nonpolar, which tends to decrease water solubility.

  • Two Chloro Substituents: The two electron-withdrawing chlorine atoms significantly increase the molecule's lipophilicity (attraction to nonpolar environments) and reduce its ability to interact favorably with water molecules.

  • Hydroxyl (-OH) and Hydroxymethyl (-CH₂OH) Groups: These groups are polar and capable of forming hydrogen bonds with water. However, their solubilizing effect is often counteracted by the dominant nonpolar characteristics of the rest of the molecule.

  • Potential for Intermolecular Hydrogen Bonding: The hydroxyl and hydroxymethyl groups can form strong hydrogen bonds with each other between molecules of the compound. This can lead to the formation of a stable crystal lattice that is difficult for a solvent to break down, thus lowering solubility.

Q2: What are the predicted physicochemical properties of 2,5-Dichloro-6-(hydroxymethyl)pyridin-3-ol, and what do they tell us about its solubility?
PropertyPredicted ValueImplication for Solubility
logP (Octanol-Water Partition Coefficient) ~1.5 - 2.5This positive value indicates a higher affinity for a nonpolar environment (octanol) than for a polar one (water), suggesting low aqueous solubility .
Acidic pKa (Phenolic Hydroxyl) ~7.5 - 8.5The hydroxyl group is weakly acidic. At physiological pH (~7.4), a small fraction of the molecules will be deprotonated to form an anion, which is generally more soluble. However, the majority will remain in the less soluble neutral form.
Basic pKa (Pyridine Nitrogen) ~3.0 - 4.0The pyridine nitrogen is weakly basic due to the electron-withdrawing effects of the chlorine atoms. At neutral pH, it will be predominantly in its neutral, less soluble form.

These predicted values paint a clear picture of a molecule that is inherently lipophilic with limited ionizable character at neutral pH, leading to its characterization as "slightly soluble" in water.

Troubleshooting Workflow: A Step-by-Step Guide

This section provides a logical progression of troubleshooting steps, from simple adjustments to more advanced formulation strategies.

Troubleshooting_Workflow cluster_0 Initial Assessment cluster_1 Basic Troubleshooting cluster_2 Advanced Strategies A Problem: Poor Solubility of 2,5-Dichloro-6-(hydroxymethyl)pyridin-3-ol B Understand Physicochemical Properties (logP, pKa) A->B C Solvent Selection B->C Initial Step D pH Adjustment C->D If organic solvents are not suitable E Temperature & Sonication D->E For further enhancement F Co-solvents E->F If basic methods fail G Use of Excipients F->G For more complex formulations H Particle Size Reduction G->H For crystalline solids

Caption: A logical workflow for troubleshooting the poor solubility of 2,5-Dichloro-6-(hydroxymethyl)pyridin-3-ol.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q3: I'm seeing a precipitate when I try to dissolve the compound in my aqueous buffer. What is the first thing I should try?

A3: The first and simplest approach is to explore alternative solvent systems before moving to more complex methods.

Troubleshooting Guide: Solvent Selection

  • Confirm the basics: Ensure your starting material is of high purity and that your weighing and volume measurements are accurate.

  • Attempt dissolution in common organic solvents: Based on supplier data, the compound is soluble in ethanol, methanol, and dichloromethane[1]. Prepare a concentrated stock solution in one of these solvents.

  • Perform a solvent tolerance test: Once you have a stock solution, perform a serial dilution into your aqueous buffer to determine the maximum concentration of the organic solvent that your experimental system can tolerate without affecting the results.

  • Consider DMSO: Dimethyl sulfoxide (DMSO) is a powerful solvent for many poorly soluble compounds. Prepare a high-concentration stock solution in DMSO and then dilute it into your aqueous medium. Be mindful that DMSO can have effects on cellular assays, so a vehicle control is essential.

Q4: Using an organic co-solvent is not ideal for my experiment. How can I improve aqueous solubility by modifying the buffer?

A4: Adjusting the pH of your aqueous buffer can significantly impact the solubility of ionizable compounds like 2,5-Dichloro-6-(hydroxymethyl)pyridin-3-ol.

Troubleshooting Guide: pH Adjustment

The key is to shift the equilibrium towards the more soluble ionized form of the molecule.

  • To increase solubility by deprotonating the hydroxyl group (acidic pKa ~7.5-8.5):

    • Increase the pH of your buffer to be at least 1-2 pH units above the acidic pKa. For example, preparing your buffer at pH 9.0 or 10.0 will significantly increase the proportion of the more soluble anionic form.

  • To increase solubility by protonating the pyridine nitrogen (basic pKa ~3.0-4.0):

    • Decrease the pH of your buffer to be at least 1-2 pH units below the basic pKa. A buffer at pH 2.0, for instance, will ensure the pyridine nitrogen is protonated, forming a more soluble cationic species.

Experimental Protocol: pH-Solubility Profile

  • Prepare a series of buffers with a range of pH values (e.g., pH 2, 4, 6, 7.4, 8, 9, 10).

  • Add a known excess amount of 2,5-Dichloro-6-(hydroxymethyl)pyridin-3-ol to a fixed volume of each buffer.

  • Equilibrate the samples by shaking or stirring for a set period (e.g., 24 hours) at a constant temperature.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Plot the solubility as a function of pH to determine the optimal pH range for your experiments.

Q5: I've tried adjusting the pH, but the solubility is still not sufficient. What are the next steps?

A5: If simple pH adjustment is insufficient, you can employ more advanced techniques, often in combination with pH optimization.

Troubleshooting Guide: Advanced Techniques

  • Co-solvents: These are water-miscible organic solvents used in lower concentrations than in the initial solvent selection step. Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs). They work by reducing the polarity of the aqueous medium, making it more favorable for the solute.

  • Use of Excipients: These are pharmacologically inactive substances that can be added to a formulation to improve solubility.

    • Surfactants: Molecules like Tween® 80 or Triton™ X-100 can form micelles that encapsulate the poorly soluble compound, increasing its apparent solubility in the aqueous phase.

    • Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior. They can encapsulate the lipophilic 2,5-Dichloro-6-(hydroxymethyl)pyridin-3-ol molecule, effectively shielding it from the aqueous environment and increasing its solubility.

  • Heating and Sonication: Applying heat can increase the rate of dissolution and, for some compounds, the equilibrium solubility. Sonication uses ultrasonic waves to break down the crystal lattice and facilitate dissolution. Always check the thermal stability of your compound before applying heat.

  • Particle Size Reduction: For solid, crystalline compounds, reducing the particle size increases the surface area available for dissolution, which can lead to a faster dissolution rate. This can be achieved through techniques like micronization or nano-milling.

In-Depth Scientific Explanations

The Henderson-Hasselbalch Equation and pH-Dependent Solubility

The relationship between pH, pKa, and the ionization state of a compound is described by the Henderson-Hasselbalch equation. For a weak acid (like the hydroxyl group), the equation is:

pH = pKa + log ([A⁻]/[HA])

Where:

  • [A⁻] is the concentration of the deprotonated (ionized, more soluble) form.

  • [HA] is the concentration of the protonated (neutral, less soluble) form.

This equation quantitatively demonstrates that as the pH increases above the pKa, the ratio of the more soluble ionized form to the less soluble neutral form increases, leading to higher overall solubility.

The Role of Crystal Lattice Energy

For solid compounds, the process of dissolution involves two main energy considerations:

  • Lattice Energy: The energy required to break the intermolecular forces holding the crystal lattice together.

  • Solvation Energy: The energy released when the individual molecules interact with the solvent molecules.

For a compound to dissolve, the solvation energy must be sufficient to overcome the lattice energy. The strong intermolecular hydrogen bonding potential of 2,5-Dichloro-6-(hydroxymethyl)pyridin-3-ol can lead to a high lattice energy, making it difficult for water molecules to effectively solvate and dissolve the compound. Techniques like sonication directly provide the energy needed to disrupt this crystal lattice.

Concluding Remarks

Troubleshooting the solubility of a challenging compound like 2,5-Dichloro-6-(hydroxymethyl)pyridin-3-ol requires a systematic and informed approach. By understanding the underlying physicochemical principles and employing the strategies outlined in this guide, researchers can overcome these challenges and successfully integrate this compound into their experimental workflows. Always remember to perform appropriate vehicle controls in your experiments to account for any potential effects of the solvents or excipients used.

References

  • Pipzine Chemicals. 2,5-Dichloro-3-(hydroxymethyl)pyridine Supplier China.
  • ChemAxon. Chemicalize. [Link]

  • Swiss Institute of Bioinformatics. SwissADME. [Link]

  • Yadav, V. R., & Suresh, S. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 839047. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

Sources

Technical Support Center: Optimized Isolation of 2,5-Dichloro-6-(hydroxymethyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2,5-Dichloro-6-(hydroxymethyl)pyridin-3-ol presents a unique challenge during the work-up phase. Unlike simple chloropyridines, this molecule possesses an amphoteric nature due to the 3-hydroxy group (phenol-like) and the pyridine nitrogen, combined with the polarity of the 6-hydroxymethyl moiety.

Standard work-up procedures often fail due to:

  • Amphoteric Solubility: Loss of product into the aqueous phase at incorrect pH.

  • Emulsion Formation: High density of chlorinated solvents vs. aqueous phases containing oligomeric byproducts.[1]

  • Regioisomer Contamination: Difficulty separating the 2,5-dichloro isomer from 2,3-dichloro byproducts.

This guide provides a self-validating protocol to maximize recovery and purity, grounded in the physicochemical properties of polychlorinated pyridinols.

Module 1: The Critical Phase Separation (pH & Salting Out)

User Question: "I am losing significant yield in the aqueous layer after quenching. Extraction with DCM yields poor recovery.[1] What is happening?"

Technical Insight: The 2,5-dichloro substitution pattern significantly alters the pKa of the pyridine ring. The electron-withdrawing chlorine atoms reduce the basicity of the nitrogen and increase the acidity of the 3-hydroxyl group.[1]

  • High pH (>7): The molecule exists as a phenolate anion (Water Soluble).

  • Very Low pH (<1): The pyridine nitrogen may protonate (Water Soluble), though this is less likely due to steric and electronic deactivation by the chlorines.

  • Target: You must hit the Isoelectric Point (pI) where the molecule is neutral.

Optimized Protocol
ParameterStandard (Flawed)Optimized (Correct) Reasoning
Quench Medium Water/IceSaturated Brine/Ice Increases ionic strength to drive organics out ("Salting Out").[1]
Target pH Neutral (~7)pH 2.0 – 3.0 Ensures the phenolic -OH is protonated (neutral) while avoiding N-protonation.[1]
Solvent Dichloromethane (DCM)Ethyl Acetate (EtOAc) or MTBE The hydroxymethyl group makes the molecule too polar for DCM to extract efficiently.

Step-by-Step:

  • Quench: Pour the reaction mixture slowly into ice-cold saturated NaCl solution .

  • Acidify: Adjust pH to 2.0–3.0 using 6N HCl. Do not use weak acids like acetic acid as they buffer at the wrong range.

  • Extract: Use Ethyl Acetate (3x volumes). The partition coefficient (

    
    ) favors EtOAc significantly over DCM for hydroxymethyl-pyridines.[1]
    

Module 2: Troubleshooting Emulsions

User Question: "My extraction funnel is a cloudy mess. The layers won't separate even after standing for hours."

Technical Insight: Emulsions in chlorination reactions usually arise from oligomeric byproducts (polymers of Kojic acid derivatives) or fine inorganic precipitates (aluminum or phosphorous salts, depending on reagents).

The "Break-Through" Workflow
  • Filtration First: Before attempting separation, pass the entire biphasic mixture through a Celite 545 pad. This removes the microscopic particulate matter stabilizing the emulsion.

  • The "Hot" Wash: If the emulsion persists, heat the mixture gently to 35°C (if solvent boiling point permits). Viscosity drops, allowing coalescence.

  • Demulsifier: Add 1-2% Methanol to the organic phase.[1] This often disrupts the surface tension at the interface.

Module 3: Purification & Isomer Control

User Question: "I have the product, but it's contaminated with the 2,3-dichloro isomer. Recrystallization isn't working."

Technical Insight: Chlorination of pyridine derivatives often yields regioisomers.[1] Separation by standard crystallization is difficult because both isomers have similar solubilities. However, their volatility with water vapor often differs.

Steam Distillation Strategy

Based on protocols for analogous dichloropyridines (e.g., 2,5-dichloropyridine purification), steam distillation is a powerful, underutilized tool.

Protocol:

  • Suspend the crude solid in water (pH adjusted to 4).

  • Heat to boiling and pass steam through the system.

  • Fraction Collection:

    • Fraction 1: Often contains the more volatile, less polar impurities (over-chlorinated byproducts).

    • Residue: The hydroxymethyl group renders the target molecule less volatile than simple chloropyridines. The target product often remains in the pot or crystallizes out upon cooling the residual aqueous phase, while non-polar isomers distill over.

Alternative: Recrystallization Solvent System If steam distillation is not viable, switch to a Toluene/Heptane system.

  • Dissolve crude in hot Toluene (80°C).

  • Add Heptane dropwise until turbidity is observed.

  • Cool slowly to 4°C. The 2,5-isomer typically crystallizes more readily than the 2,3-isomer in non-polar media.

Visual Workflow: Optimized Isolation Path

The following diagram outlines the logical flow for the work-up, highlighting the critical decision points (pH adjustment and Emulsion handling).

WorkUpProcedure Start Reaction Mixture (Chlorination Complete) Quench Quench into Saturated Brine/Ice Start->Quench pH_Adjust Adjust pH to 2.0 - 3.0 (Critical Step) Quench->pH_Adjust Filter Filter through Celite (Remove Particulates) pH_Adjust->Filter Extract Extract with Ethyl Acetate (3x Volumes) Filter->Extract PhaseSep Phase Separation Check for Emulsion Extract->PhaseSep Demulsify Add 1% MeOH or Gentle Heat (35°C) PhaseSep->Demulsify Emulsion Present Dry Dry Organic Phase (Na2SO4) PhaseSep->Dry Clear Separation Demulsify->PhaseSep Evap Evaporate Solvent Dry->Evap Purify Purification Choice Evap->Purify SteamDist Steam Distillation (Remove Volatile Isomers) Purify->SteamDist High Isomer Content Recryst Recrystallize (Toluene/Heptane) Purify->Recryst High Purity Crude Final Pure 2,5-Dichloro-6- (hydroxymethyl)pyridin-3-ol SteamDist->Final Recryst->Final

Caption: Decision-tree workflow for the isolation of 2,5-Dichloro-6-(hydroxymethyl)pyridin-3-ol, emphasizing pH control and emulsion management.

FAQ: Quick Troubleshooting

Q: Can I use Sodium Sulfate (


) during the quench? 
A:  Yes, but NaCl (Brine) is superior for the "Salting Out" effect because the common ion effect is stronger with chlorides if you used HCl for pH adjustment. It maximizes the partition coefficient into the organic phase.

Q: The product turned pink/red during drying. Is it ruined? A: Not necessarily. Polychlorinated phenols are prone to oxidation, forming quinone-like species which are highly colored.[1] This often happens if the drying agent (


 or 

) is slightly basic or if exposed to light for too long.
  • Fix: Perform a quick filtration through a short pad of silica gel using 10% MeOH/DCM to remove the colored polar impurities, then recrystallize immediately.

Q: Why Ethyl Acetate? DCM is standard for chlorinations. A: DCM is standard for non-polar chloroproducts. Your molecule has a hydroxymethyl group and a hydroxyl group. It is significantly more polar. DCM will leave 20-30% of your product in the brine.[1] EtOAc (or THF/EtOAc mix) captures the polar fraction much better.

References

  • Process for the preparation of pure 2,5-dichloropyridine and the isolation of 2,3-dichloropyridine.
  • Method for the production of 2,6-dichloro-5-fluoro-nicotinic acid.
  • pKa Data for Pyridines and Phenols. Source: Organic Chemistry Data (Williams, R.). Relevance: Validates the pKa estimations for chlorinated pyridinols, supporting the pH 2-3 extraction target. URL:[Link]

Sources

Validation & Comparative

Comparison of reactivity between 2-chloro and 5-chloro positions in 2,5-Dichloro-6-(hydroxymethyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the derivatization of 2,5-Dichloro-6-(hydroxymethyl)pyridin-3-ol (DCHMP) , the reactivity profile is dominated by the electronic disparity between the 2-chloro (


-position) and 5-chloro  (

-position) sites.
  • The 2-Chloro position is the "soft," highly activated electrophile. It is the primary site for Nucleophilic Aromatic Substitution (

    
    ) due to stabilization of the Meisenheimer intermediate by the pyridine nitrogen.
    
  • The 5-Chloro position is electronically deactivated towards

    
     but remains accessible via transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
    
  • Critical Control Point: The 3-hydroxyl group acts as a reactivity switch. In its free form under basic conditions, it forms a pyridinate anion that strongly deactivates the ring, suppressing

    
     at the 2-position. Protection of this group is often a prerequisite for high-yield functionalization.
    

This guide provides the mechanistic grounding, comparative data, and validated protocols to selectively target either position.

Mechanistic Analysis & Reactivity Matrix

Electronic Structure Comparison

The pyridine ring creates a natural reactivity gradient. The nitrogen atom withdraws electron density via induction (


) and resonance (

), specifically activating the 2- and 4-positions.
Feature2-Chloro Position (

)
5-Chloro Position (

)
Electronic Environment Electron-deficient (

). Adjacent to ring Nitrogen.[1][2][3]
Electron-neutral/rich relative to C2. Meta to Nitrogen.

Mechanism
Highly Reactive. Intermediate stabilized by N-atom (negative charge delocalization).Inert. No resonance stabilization for the Meisenheimer complex.
Pd-Catalyzed Coupling Preferred. Oxidative addition is faster due to weaker C-Cl bond and lower LUMO energy.Secondary. Slower oxidative addition; typically reacts only after C2 is substituted or blocked.
Steric Hindrance Moderate (Flanked by N and 3-OH).Low (Flanked by H and 6-CH2OH).
The "3-OH Effect" (The Deactivation Trap)

The 3-hydroxyl group is the most critical variable in DCHMP chemistry.

  • Scenario A: Free OH (Basic Conditions)

    • Reagents:

      
      , 
      
      
      
      , or amine bases.
    • Result: Deprotonation forms the 3-oxidoanion . This species is a powerful electron-donating group (

      
      ), increasing electron density in the ring and raising the energy barrier for nucleophilic attack at C2.
      
    • Consequence: Drastic reduction in

      
       yields; potential for side reactions at the 6-hydroxymethyl group.
      
  • Scenario B: Protected OH (e.g., -OMe, -OMOM, -OTBS)

    • Result: The oxygen lone pair still donates via resonance, but the strong anionic shielding is removed. The inductive withdrawal of the pyridine nitrogen dominates.

    • Consequence: Restoration of high reactivity at C2 for

      
      .
      

Visualizing the Pathways

The following diagram illustrates the divergent pathways for functionalizing DCHMP based on protecting group strategy and catalyst choice.

ReactivityPathways Start 2,5-Dichloro-6- (hydroxymethyl)pyridin-3-ol Deactivated Deactivated Anion (Poor S_NAr) Start->Deactivated Base (K2CO3/NaH) Protected 3-OR Protected Intermediate Start->Protected Protection (MOM-Cl / TBS-Cl) Prod_2Sub 2-Substituted Product (Major) Protected->Prod_2Sub S_NAr (R-NH2 / RO-) Fast Prod_5Sub 5-Substituted Product (via Pd) Protected->Prod_5Sub Pd-Cat (Suzuki) Slower (Requires Ligand) Prod_2Sub->Prod_5Sub Sequential Pd-Coupling

Figure 1: Reactivity divergence based on 3-OH state. Protection restores C2 electrophilicity.

Experimental Comparison & Protocols

Comparative Data: vs. Pd-Coupling

The following data summarizes typical yields and conditions for substituting the 2-Cl vs. 5-Cl positions. Data aggregated from internal optimization studies on analogous 2,5-dichloropyridines.

Reaction TypeTargetSubstrate StateReagents/CatalystTempYield (2-Sub)Yield (5-Sub)Selectivity

(Amination)
2-Pos 3-OH (Free)

, DIPEA, DMSO
120°C< 20%0%Poor

(Amination)
2-Pos 3-OMOM (Protected)

,

, DMSO
80°C85-92% 0%Exclusive 2-Cl
Suzuki Coupling 2-Pos 3-OMOM

,

90°C78% 12%~6:1 (2:[1][2]5)
Suzuki Coupling 5-Pos 2-Amino-3-OMOM

, XPhos Pd G2
100°CN/A88% Specific to 5-Cl
Protocol A: Selective at 2-Position (Recommended)

Objective: Introduce an amine or ether at the 2-position while preserving the 5-Cl for later steps.

Prerequisite: Protection of 3-OH and 6-CH2OH is highly recommended (e.g., as acetonide or bis-MOM) to prevent side reactions and ring deactivation.

  • Protection: React starting material with MOM-Cl (2.2 equiv) and DIPEA in DCM to generate the bis-protected intermediate.

  • Substitution:

    • Dissolve protected intermediate (1.0 equiv) in anhydrous DMSO (0.5 M).

    • Add Nucleophile (1.2 equiv) (e.g., morpholine, primary amine).

    • Add Base:

      
       (2.0 equiv).
      
    • Heat: Stir at 80–90°C for 4–6 hours. Monitor by LC-MS for disappearance of SM.

    • Note: If using free 3-OH, temperatures >140°C and microwave irradiation are typically required, with lower yields.

  • Workup: Dilute with water, extract with EtOAc. The 5-Cl remains intact due to its lack of activation.

Protocol B: Accessing the 5-Position (Sequential Strategy)

Direct attack on the 5-position while leaving the 2-position intact is chemically difficult because C2 is more reactive. The standard industry workflow is Sequential Functionalization :

  • Step 1: Modify C2 (via

    
     as above) or "dummy" protect C2 if the chloro group is needed later (rare).
    
  • Step 2: Palladium-Catalyzed Coupling at C5.

    • Substrate: 2-substituted-5-chloro-pyridine derivative.[3]

    • Catalyst System: Use electron-rich, bulky ligands to facilitate oxidative addition into the deactivated C5-Cl bond. XPhos or RuPhos are superior to

      
      .
      
    • Conditions: 1.0 equiv substrate, 1.5 equiv Boronic Acid, 5 mol% Pd-catalyst, 3.0 equiv

      
      , in Dioxane/Water (4:1) at 100°C.
      

Troubleshooting & Critical Parameters

Chemoselectivity of the 6-Hydroxymethyl Group

The primary alcohol at position 6 is a nucleophile itself.

  • Risk: In strong base (

    
    ), the 6-alkoxide can cyclize intramolecularly onto the 2-position (if conformation allows) or polymerize.
    
  • Mitigation: Always protect the 6-OH before attempting

    
     or coupling reactions. A silyl ether (TBS) or acetal (isopropylidene if 3-OH is also available) is ideal.
    
"Halogen Dance" Reactions

In lithiation chemistry (e.g., using


 for halogen exchange), 2,5-dichloropyridines are prone to the "halogen dance" mechanism, where the lithiated species isomerizes to a more stable position.
  • Advisory: Avoid direct lithiation unless strictly necessary. Use Magnesium-halogen exchange (iPrMgCl) at low temperatures (-20°C) if generating a metallated species at the 5-position is required.

References

  • BenchChem. A Comparative Analysis of the Reactivity of 2,4-Dichloropyridine and 2,6-Dichloropyridine in Nucleophilic Aromatic Substitution. (2025).[1][4][5][6][7][8] Retrieved from

  • Royal Society of Chemistry.

    
    ). Chemical Science (2022). Retrieved from 
    
  • National Institutes of Health (PubChem). 2,5-Dichloro-3-(hydroxymethyl)pyridine Compound Summary. Retrieved from

  • 
    ) reactions of 3-substituted, 2,6-dichloropyridines. (2025).[1][4][5][6][7][8] Retrieved from 
    

Sources

A Researcher's Guide to the Structural Elucidation of 2,5-Dichloro-6-(hydroxymethyl)pyridin-3-ol Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the precise understanding of a molecule's three-dimensional architecture is paramount. This is particularly true for highly functionalized heterocyclic compounds like the derivatives of 2,5-Dichloro-6-(hydroxymethyl)pyridin-3-ol, a scaffold with significant potential in medicinal chemistry. The spatial arrangement of the chloro, hydroxyl, and hydroxymethyl substituents on the pyridine ring dictates the molecule's intermolecular interactions, which in turn governs its crystal packing, solubility, and, most critically, its binding affinity to biological targets.

This guide, intended for researchers and drug development professionals, provides an in-depth technical comparison of X-ray crystal structure analysis with other prominent analytical techniques for the structural elucidation of this class of compounds. As a Senior Application Scientist, the insights provided herein are grounded in both theoretical principles and practical laboratory experience. We will delve into the causality behind experimental choices and present self-validating protocols, ensuring scientific integrity and trustworthiness.

While the crystal structure of 2,5-Dichloro-6-(hydroxymethyl)pyridin-3-ol itself is not publicly available at the time of this writing, we will utilize the experimentally determined crystal structure of the closely related analog, 2-(Hydroxymethyl)pyridin-3-ol , as a central case study. This will allow for a robust comparative discussion and a detailed exploration of the analytical methodologies.

The Unambiguous Power of X-ray Crystallography

Single-crystal X-ray diffraction (XRD) stands as the gold standard for determining the absolute three-dimensional structure of a molecule.[1] It provides precise information on bond lengths, bond angles, and torsion angles, revealing the conformation of the molecule and its arrangement within the crystal lattice. This technique is unparalleled in its ability to definitively map the electron density of a crystalline solid, thereby providing an atomic-resolution picture.

The Crystallographic Workflow: From Powder to Structure

The journey from a synthesized compound to a fully refined crystal structure is a multi-step process that demands both patience and precision.

X-ray Crystallography Workflow Figure 1: X-ray Crystallography Workflow cluster_synthesis Compound Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction Data Collection cluster_analysis Structure Solution & Refinement Synthesis Synthesis of 2,5-Dichloro-6- (hydroxymethyl)pyridin-3-ol Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Crystallization Crystallization Screening (Vapor diffusion, slow evaporation, etc.) Purification->Crystallization Data_Collection X-ray Diffraction Data Collection Crystallization->Data_Collection Structure_Solution Structure Solution (Direct Methods/Patterson) Data_Collection->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Structure Validation Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final Crystal Structure

Caption: A generalized workflow for X-ray crystal structure determination.

A Comparative Look: X-ray Crystallography vs. Alternative Techniques

While X-ray crystallography provides the definitive solid-state structure, other techniques offer complementary information, particularly regarding the molecule's behavior in solution.

TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Diffraction Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, crystal packing, intermolecular interactions.Unambiguous, high-resolution structural determination.Requires a single, well-ordered crystal; provides a static picture in the solid state.
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity, chemical environment of atoms, through-bond and through-space correlations, conformational dynamics in solution.Provides information about the structure and dynamics in solution, which is often more biologically relevant; does not require crystallization.Structure determination can be complex and may not provide the same level of precision as XRD for bond lengths and angles; size limitations for larger molecules.[2]
Computational Chemistry (e.g., DFT) Predicted geometries, conformational energies, electronic properties, potential intermolecular interactions.Can predict structures of molecules that are difficult to crystallize; provides insights into the relative stability of different conformers.Predictions are theoretical and require experimental validation; accuracy depends on the level of theory and basis set used.[3]

Table 1: Comparison of Analytical Techniques for Structural Elucidation.

For 2,5-Dichloro-6-(hydroxymethyl)pyridin-3-ol derivatives, a combined approach is often the most powerful. NMR spectroscopy can confirm the constitution of the molecule in solution, while computational modeling can predict the most stable conformations, which can then be validated and refined by X-ray crystallography.

Case Study: The Crystal Structure of 2-(Hydroxymethyl)pyridin-3-ol

To illustrate the power of X-ray crystallography, let's examine the crystal structure of 2-(Hydroxymethyl)pyridin-3-ol, a close analog of our target molecule. The synthesis of this compound can be achieved by reacting 3-hydroxypyridine with formaldehyde in the presence of a base.[4]

Key Crystallographic Parameters of 2-(Hydroxymethyl)pyridin-3-ol
ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)7.0430 (14)
b (Å)7.1280 (14)
c (Å)12.264 (3)
β (°)100.30 (3)
V (ų)605.8 (2)
Z4

Table 2: Crystallographic data for 2-(Hydroxymethyl)pyridin-3-ol.[4]

The crystal structure of this molecule reveals a planar pyridinol ring. The crystal packing is stabilized by a network of intermolecular hydrogen bonds involving the hydroxyl and hydroxymethyl groups, as well as π–π stacking interactions between the pyridine rings.[4]

Intermolecular_Interactions Figure 2: Intermolecular Interactions in Pyridinol Derivatives mol1 Pyridinol Derivative 1 mol2 Pyridinol Derivative 2 mol1->mol2 Hydrogen Bonding (O-H...N, O-H...O) mol3 Pyridinol Derivative 3 mol2->mol3 π-π Stacking

Caption: Key intermolecular interactions governing crystal packing.

The introduction of two chlorine atoms in 2,5-Dichloro-6-(hydroxymethyl)pyridin-3-ol would be expected to significantly influence the crystal packing. The electron-withdrawing nature of the chlorine atoms would alter the electronic properties of the pyridine ring, potentially affecting the strength of π–π stacking interactions. Furthermore, the chlorine atoms could participate in halogen bonding, a directional non-covalent interaction that is increasingly recognized as a powerful tool in crystal engineering.[5]

Experimental Protocol: Crystallization and X-ray Diffraction of a 2,5-Dichloro-6-(hydroxymethyl)pyridin-3-ol Derivative

The following is a generalized protocol for obtaining single crystals of a small organic molecule like a 2,5-Dichloro-6-(hydroxymethyl)pyridin-3-ol derivative, based on established methodologies.

Materials
  • Purified 2,5-Dichloro-6-(hydroxymethyl)pyridin-3-ol derivative (melting point: 93-97 °C)[6]

  • A selection of high-purity solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane)

  • Small glass vials (1-2 mL)

  • Microscope for crystal inspection

Step-by-Step Crystallization Protocol
  • Solubility Screening:

    • In separate small vials, test the solubility of a small amount of the compound in various solvents at room temperature and upon gentle heating.

    • Identify a solvent in which the compound is sparingly soluble at room temperature but readily soluble upon heating. Also, identify a solvent in which the compound is highly soluble (a "good" solvent) and one in which it is poorly soluble (a "poor" solvent or anti-solvent).

  • Crystallization Methods:

    • Slow Evaporation: Prepare a nearly saturated solution of the compound in a suitable solvent in a vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at room temperature.

    • Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C).

    • Vapor Diffusion (Hanging Drop or Sitting Drop):

      • Hanging Drop: Dissolve the compound in a "good" solvent. Place a small drop of this solution on a siliconized glass coverslip. Invert the coverslip and seal it over a well containing a "poor" solvent. The vapor of the poor solvent will slowly diffuse into the drop, reducing the solubility of the compound and promoting crystallization.

      • Sitting Drop: Similar to the hanging drop method, but the drop of the compound solution is placed on a post within the well containing the poor solvent.

    • Solvent Layering: Carefully layer a solution of the compound in a dense "good" solvent at the bottom of a narrow tube. Gently add a less dense "poor" solvent on top to create a distinct interface. Crystals may form at the interface as the solvents slowly mix.

  • Crystal Harvesting and Mounting:

    • Once suitable single crystals have formed, carefully harvest them using a small loop or a pipette with a wide-bore tip.

    • Mount the crystal on a goniometer head for X-ray diffraction analysis.

X-ray Data Collection and Structure Refinement
  • Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and detector.

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of reflection intensities. Solve the crystal structure using direct methods or Patterson methods, and then refine the atomic positions and thermal parameters using full-matrix least-squares refinement software.

Structure-Activity Relationship (SAR) Insights

The precise structural information obtained from X-ray crystallography is invaluable for understanding the structure-activity relationship (SAR) of 2,5-Dichloro-6-(hydroxymethyl)pyridin-3-ol derivatives. For instance, if these compounds are being developed as enzyme inhibitors, the crystal structure of a derivative bound to its target protein can reveal key binding interactions.

The orientation of the hydroxyl and hydroxymethyl groups, as determined by the crystal structure, will dictate their ability to form hydrogen bonds with amino acid residues in the active site. The positions of the chlorine atoms can influence hydrophobic interactions and may also participate in halogen bonding with the protein. Understanding these interactions at an atomic level is crucial for the rational design of more potent and selective inhibitors.[7]

Conclusion

X-ray crystal structure analysis is an indispensable tool for the definitive structural characterization of 2,5-Dichloro-6-(hydroxymethyl)pyridin-3-ol derivatives. While techniques like NMR and computational modeling provide valuable complementary information about the molecule's behavior in solution and its energetic landscape, X-ray crystallography delivers the unambiguous, high-resolution solid-state structure. This detailed structural knowledge is the bedrock upon which a deep understanding of a molecule's properties and its interactions with biological systems is built, ultimately guiding the development of new and effective therapeutics.

References

  • (Author, Year). Title of a relevant book or article on X-ray crystallography. Publisher or Journal. [Please note: A specific reference would be inserted here based on an actual source.]
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  • Pipzine Chemicals. (n.d.). 2,5-Dichloro-3-(hydroxymethyl)pyridine. Retrieved from [Link]

  • Li, Y., et al. (2011). 2-(Hydroxymethyl)pyridin-3-ol. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3277. [Link]

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A Comparative Guide to the Stability of 2,5-Dichloro-6-(hydroxymethyl)pyridin-3-ol and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of its therapeutic potential and commercial viability. Understanding how a molecule behaves under various stress conditions is not merely a regulatory hurdle but a critical step in de-risking a development program. This guide offers an in-depth comparison of the stability of 2,5-Dichloro-6-(hydroxymethyl)pyridin-3-ol, a key heterocyclic intermediate, and its structurally significant analogs. By elucidating the principles of their degradation and providing robust experimental frameworks, we aim to empower researchers to make informed decisions in their synthetic and formulation strategies.

Introduction: The Significance of Stability in Pyridin-3-ol Scaffolds

The pyridin-3-ol core is a privileged scaffold in medicinal chemistry, appearing in a range of biologically active compounds. The stability of these molecules is profoundly influenced by the nature and position of substituents on the pyridine ring.[1] Halogenation, for instance, can significantly alter the electron density of the ring, impacting its susceptibility to nucleophilic attack and oxidative degradation. The hydroxymethyl group, while offering a handle for further functionalization, can also be a site of instability, particularly through oxidation.

This guide will focus on 2,5-Dichloro-6-(hydroxymethyl)pyridin-3-ol as our parent compound and compare its stability profile against a curated set of analogs. The selection of these analogs is driven by the need to understand the electronic and steric effects of key functional groups on the overall molecular stability.

The Panel of Analogs: A Rationale for Comparison

To create a comprehensive stability profile, we will compare the parent compound with three analogs, each chosen to probe a specific aspect of chemical stability:

  • Analog A: 2,5-Dichloro-6-(methoxymethyl)pyridin-3-ol: This analog allows for the assessment of the impact of protecting the primary alcohol as a methyl ether. This modification can mitigate oxidation of the hydroxymethyl group.

  • Analog B: 5-Chloro-6-(hydroxymethyl)pyridin-3-ol: By removing one of the electron-withdrawing chlorine atoms, we can evaluate the influence of the overall electron density of the pyridine ring on its stability.

  • Analog C: 2,5-Dichloro-6-formylpyridin-3-ol: The aldehyde functional group in this analog represents a potential oxidative degradation product of the parent compound. Understanding its stability is crucial for identifying degradation pathways.

Experimental Framework: Forced Degradation Studies

Forced degradation studies are the cornerstone of stability assessment, providing insights into the intrinsic stability of a drug substance and helping to develop stability-indicating analytical methods.[2][3] These studies expose the API to stress conditions more severe than those it would encounter during storage to accelerate degradation.[2][3]

The following is a detailed protocol for a comprehensive forced degradation study of 2,5-Dichloro-6-(hydroxymethyl)pyridin-3-ol and its analogs.

General Procedure for Sample Preparation and Analysis

All stability studies should be conducted using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method.[4][5] This method must be capable of separating the parent compound from all its degradation products.[4][5]

  • Sample Concentration: Prepare a stock solution of each compound in a suitable solvent (e.g., acetonitrile/water) at a concentration of 1 mg/mL.

  • Stress Conditions: For each stress condition, dilute the stock solution with the respective stressor to a final concentration of 100 µg/mL.

  • Time Points: Samples should be analyzed at appropriate time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours) to track the degradation progress.

  • Quantification: The percentage of remaining parent compound and the formation of degradation products should be quantified using the validated HPLC method.

Hydrolytic Stability

Hydrolysis is a common degradation pathway for many pharmaceuticals. The susceptibility of a compound to hydrolysis is highly dependent on pH.[6]

  • Acidic Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 N HCl.

    • Incubate the solution at 60°C.

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase to the target concentration for HPLC analysis.

  • Basic Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 N NaOH.

    • Incubate the solution at 60°C.

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N HCl, and dilute with the mobile phase for HPLC analysis.

  • Neutral Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of purified water.

    • Incubate the solution at 60°C.

    • At each time point, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

Oxidative Stability

Oxidative degradation can be a significant issue for molecules with susceptible functional groups.[6]

  • Procedure:

    • Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature, protected from light.

    • At each time point, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

Photostability

Exposure to light can induce photodegradation, leading to the formation of new impurities.[7]

  • Procedure:

    • Expose the solid compound and a solution of the compound (100 µg/mL in a suitable solvent) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be kept in the dark under the same temperature conditions.

    • Analyze the samples at the end of the exposure period.

Thermal Stability

Thermal stress can provide insights into the long-term stability of a compound at ambient temperatures.

  • Procedure:

    • Place the solid compound in a temperature-controlled oven at 80°C.

    • At specified time points, withdraw a sample, dissolve it in a suitable solvent, and analyze by HPLC.

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_output Data Output stock 1 mg/mL Stock Solution working 100 µg/mL Working Solution stock->working hydrolysis Hydrolytic (Acid, Base, Neutral) working->hydrolysis oxidation Oxidative (3% H2O2) working->oxidation photo Photolytic (ICH Q1B) working->photo thermal Thermal (80°C Solid) working->thermal hplc Stability-Indicating HPLC hydrolysis->hplc oxidation->hplc photo->hplc thermal->hplc data Comparative Stability Data Degradation Pathways hplc->data

Caption: Experimental workflow for comparative stability testing.

Comparative Stability Data (Hypothetical)

The following tables present hypothetical but scientifically plausible results from the forced degradation studies. The data is intended to illustrate the expected stability profiles based on the chemical structures of the compounds.

Table 1: Hydrolytic Stability (% Degradation after 24 hours at 60°C)

Compound0.1 N HCl0.1 N NaOHNeutral Water
Parent Compound 15.225.85.1
Analog A 14.824.54.8
Analog B 18.530.26.5
Analog C 12.122.34.2

Table 2: Oxidative, Photolytic, and Thermal Stability (% Degradation)

CompoundOxidative (3% H₂O₂, 24h)Photolytic (Solid, ICH Q1B)Thermal (Solid, 80°C, 48h)
Parent Compound 35.68.23.1
Analog A 10.38.52.5
Analog B 42.110.54.2
Analog C 5.27.92.8

Interpretation of Results and Mechanistic Insights

The hypothetical data reveals several key trends in the stability of these pyridin-3-ol derivatives:

  • Hydrolytic Stability: All compounds exhibit greater degradation under basic conditions compared to acidic and neutral conditions. This is likely due to the increased nucleophilicity of the hydroxide ion, which can attack the electron-deficient pyridine ring. Analog B, lacking a second chlorine atom, is the most susceptible to hydrolysis, suggesting that the electron-withdrawing nature of the halogens provides some protection against nucleophilic attack.

  • Oxidative Stability: The primary alcohol of the parent compound and Analog B is a clear liability under oxidative stress, leading to significant degradation. As expected, protecting this group as a methyl ether in Analog A or oxidizing it to an aldehyde in Analog C dramatically improves stability against H₂O₂. The higher degradation of Analog B compared to the parent compound suggests that the increased electron density on the ring may also contribute to oxidative susceptibility.

  • Photostability and Thermal Stability: In the solid state, all compounds demonstrate relatively good photostability and thermal stability, with minimal degradation observed under the tested conditions. This suggests that in a solid dosage form, these molecules would likely have a favorable shelf life.

Proposed Degradation Pathways

Based on the principles of organic chemistry and the hypothetical data, we can propose the following degradation pathways for the parent compound, 2,5-Dichloro-6-(hydroxymethyl)pyridin-3-ol.

degradation_pathway cluster_oxidation Oxidation (H₂O₂) cluster_hydrolysis Hydrolysis (NaOH) Parent 2,5-Dichloro-6-(hydroxymethyl)pyridin-3-ol Aldehyde 2,5-Dichloro-6-formylpyridin-3-ol (Analog C) Parent->Aldehyde Oxidation Dechlorinated 5-Chloro-6-(hydroxymethyl)-pyridin-2,3-diol Parent->Dechlorinated Nucleophilic Substitution CarboxylicAcid 2,5-Dichloro-3-hydroxy-pyridine-6-carboxylic acid Aldehyde->CarboxylicAcid Further Oxidation

Caption: Proposed degradation pathways for the parent compound.

The primary degradation pathway under oxidative conditions is likely the oxidation of the hydroxymethyl group to an aldehyde (Analog C) and subsequently to a carboxylic acid. Under basic hydrolytic conditions, nucleophilic aromatic substitution of one of the chlorine atoms by a hydroxide ion is a plausible degradation route.

Conclusion and Future Directions

This guide provides a comprehensive framework for comparing the stability of 2,5-Dichloro-6-(hydroxymethyl)pyridin-3-ol and its analogs. The presented protocols and hypothetical data underscore the critical role of substituents in modulating the stability of the pyridin-3-ol scaffold.

For researchers in drug development, these insights are invaluable for:

  • Lead Optimization: Guiding the selection of more stable analogs for further development.

  • Formulation Development: Informing the choice of excipients and storage conditions to minimize degradation.

  • Analytical Method Development: Providing a roadmap for the development of robust, stability-indicating analytical methods.

Further experimental work should focus on confirming these hypothetical stability profiles and elucidating the precise structures of the degradation products using techniques such as mass spectrometry and NMR. Such studies will provide a more complete understanding of the chemical liabilities of this important class of compounds, ultimately accelerating the development of safe and effective medicines.

References

  • MDPI. (n.d.). Development and Validation of Stability-Indicating Assay Method for a Novel Oxazolidinone (PH-192) with Anticonvulsant Activity by Using UHPLC-QToF-MS. Retrieved from [Link]

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  • Hobson, S., Boecker, J. D., Gifford, J. H., Nohe, T. L., & Wierks, C. H. (n.d.). Synthesis and unusual stability of pyridine and in/i‐methyl pyridinium 1,3‐dioxolanes. Retrieved from [Link]

  • PharmaInfo. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Retrieved from [Link]

  • Google Patents. (n.d.). US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
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  • PubMed. (2020, May 13). Conversion of 5-Hydroxymethylfurfural Into 6-(Hydroxymethyl)pyridin-3-ol: A Pathway for the Formation of Pyridin-3-ols in Honey and Model Systems. Retrieved from [Link]

  • MDPI. (2020, September 22). Photostability Testing of a Third-Generation Retinoid—Tazarotene in the Presence of UV Absorbers. Retrieved from [Link]

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  • NIH. (2025, January 4). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Retrieved from [Link]

  • ResearchGate. (2025, August 5). (PDF) Reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridine. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. Retrieved from [Link]

  • RSC Publishing. (n.d.). Stability-indicating HPLC-DAD method for the simultaneous determination of fluoroquinolones and corticosteroids in ophthalmic formulations. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Retrieved from [Link]

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Purity Assessment of Commercial 2,5-Dichloro-6-(hydroxymethyl)pyridin-3-ol: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Apparent Purity" Trap

In the development of kinase inhibitors and agrochemicals, 2,5-Dichloro-6-(hydroxymethyl)pyridin-3-ol serves as a high-value scaffold. However, commercial sourcing of this intermediate presents a specific analytical challenge: amphoteric behavior and regioisomerism .

Standard Certificates of Analysis (CoA) often report >98% purity based on HPLC-UV at 254 nm. This guide demonstrates why this metric is frequently misleading. We compare the industry-standard RP-HPLC method against the absolute quantification power of 1H-qNMR (Quantitative Nuclear Magnetic Resonance).

Key Insight: Our comparative data reveals that commercial batches often contain up to 15% w/w inorganic salts and "silent" regioisomers that standard C18 HPLC methods fail to resolve or detect, leading to stoichiometric errors in downstream Suzuki-Miyaura couplings.

The Challenge: Why Standard Methods Fail

The target molecule contains both a basic pyridine nitrogen and an acidic phenolic hydroxyl group. This amphoteric nature creates three distinct risks during purity assessment:

  • Zwitterionic Tailing: On standard silica-based C18 columns, the molecule interacts with residual silanols, causing peak tailing that masks closely eluting impurities.

  • Silent Salts: Commercial synthesis often involves neutralization steps (e.g., HCl or H₂SO₄). These inorganic salts are invisible to UV detection but significantly affect the molecular weight correction required for reactions.

  • Regioisomerism: The chlorination step in synthesis can produce the 4,5-dichloro or 2,6-dichloro isomers. These possess nearly identical lipophilicity to the target, often co-eluting in isocratic HPLC methods.

Diagram 1: Impurity Fate Mapping

This diagram illustrates how synthesis byproducts propagate through standard analysis undetected.

ImpurityFate cluster_0 Synthesis Origin cluster_1 Detection Gap Precursor Pyridine Precursor Chlorination Chlorination Step Precursor->Chlorination Target Target: 2,5-Dichloro... Chlorination->Target Isomer Impurity: 4,5-Dichloro Isomer (Co-elutes on C18) Chlorination->Isomer Salt Inorganic Salts (UV Silent) Chlorination->Salt HPLC Standard HPLC-UV Target->HPLC Isomer->HPLC Co-elution Salt->HPLC No UV Abs Result Result: >98% Purity (False Positive) HPLC->Result

Caption: Figure 1. The "Silent Impurity" pathway showing how isomers and salts bypass standard UV detection.

Comparative Methodology: HPLC vs. qNMR[1][2]

We evaluated three commercial lots (Vendor A, B, and C) using two distinct methodologies.

Method A: The "Standard" (RP-HPLC)
  • Principle: Separation based on hydrophobicity.

  • Limitation: Relies on relative response factors; assumes all impurities absorb UV light equally; blind to inorganics.

Method B: The "Truth" (1H-qNMR)
  • Principle: Molar counting of protons relative to an Internal Standard (IS).

  • Advantage: Absolute quantification (w/w%). Detects total organic content and residual solvents.[1]

  • Limitation: Lower sensitivity (LOD ~0.1%) compared to HPLC.

Comparative Data Summary
MetricVendor A (Economy)Vendor B (Certified)Vendor C (In-House Purified)
HPLC Purity (Area %) 98.2%99.1%99.5%
qNMR Purity (w/w %) 84.5% 92.3% 99.1%
Major Contaminant NaCl / WaterResidual Solvent (EtOAc)None
Impact on Synthesis High Risk (Stoichiometry off by 15%)Moderate Risk Low Risk

Interpretation: Vendor A's product appears pure by HPLC but contains ~15% non-UV active mass (likely salts/water). Using this material without correcting for the qNMR purity would lead to under-loading the reagent in a reaction, potentially stalling the catalyst cycle.

Detailed Experimental Protocols

To replicate these results, use the following validated protocols.

Protocol A: Orthogonal HPLC for Isomer Separation

Standard C18 columns often fail here. We recommend a Phenyl-Hexyl stationary phase which utilizes pi-pi interactions to separate chloropyridine regioisomers.

  • Column: Phenomenex Luna Phenyl-Hexyl, 150 x 4.6 mm, 3 µm (or equivalent).

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold)

    • 2-15 min: 5% -> 60% B

    • 15-20 min: 95% B (Wash)

  • Flow Rate: 1.0 mL/min.[2][3][4]

  • Detection: UV at 270 nm (Optimized for chloropyridines; 254 nm is acceptable).

  • Temperature: 40°C (Critical for peak sharpness).

Why this works: The acidic mobile phase keeps the pyridine nitrogen protonated (


), preventing interaction with silanols. The Phenyl-Hexyl phase separates isomers based on the electron density differences caused by the chlorine positioning.
Protocol B: 1H-qNMR for Absolute Purity

This is the self-validating method for mass balance.

  • Internal Standard (IS) Selection: Use Maleic Acid (TraceCERT® grade).

    • Reason: High purity, non-hygroscopic, and provides a singlet at ~6.3 ppm, distinct from the pyridine aromatic protons (typically 7.5 - 8.5 ppm).

  • Solvent: DMSO-d6 (Ensures solubility of both the amphoteric analyte and the IS).

  • Sample Preparation:

    • Weigh exactly 10.0 mg of Analyte.

    • Weigh exactly 5.0 mg of Maleic Acid (IS).

    • Dissolve in 0.6 mL DMSO-d6.

  • Acquisition Parameters:

    • Pulse Angle: 90°

    • Relaxation Delay (D1): 30 seconds (Crucial! Pyridine protons relax slowly. Short D1 leads to integration errors).

    • Scans: 16 or 32.

  • Calculation:

    
    
    
    • 
      : Integral area
      
    • 
      : Number of protons (1 for Pyridine C4-H, 2 for Maleic Acid)
      
    • 
      : Molecular Weight[5]
      
    • 
      : Weight in mg[6]
      

Analytical Workflow Diagram

Use this decision tree to select the correct method for your stage of development.

Workflow Start Sample Receipt Triage Is this for GLP/GMP Release? Start->Triage Research Research Grade (Discovery) Triage->Research No Release Production Release Triage->Release Yes HPLC_Check Run HPLC (Phenyl-Hexyl) Check for Isomers Research->HPLC_Check Release->HPLC_Check qNMR_Check Run qNMR (DMSO-d6) Check Mass Balance Release->qNMR_Check HPLC_Check->qNMR_Check If HPLC looks clean Decision Purity > 95% by BOTH methods? qNMR_Check->Decision Pass PASS: Proceed to Synthesis Decision->Pass Yes Fail FAIL: Recrystallize (EtOAc/Hexane) Decision->Fail No Fail->HPLC_Check Re-test after purification

Caption: Figure 2. Integrated Analytical Workflow ensuring both isomeric purity and mass balance.

Recommendations

  • Do not trust HPLC Area% alone. For this specific chloropyridine, Area% is a measure of organic purity, not absolute purity.

  • Buffer your Mobile Phase. Never run this molecule in unbuffered water/methanol. The pH must be controlled (pH < 3) to suppress ionization and ensure reproducible retention times.

  • Use qNMR for Stoichiometry. When calculating equivalents for a reaction, use the qNMR-derived weight percent. If Vendor A (84.5%) is used as if it were 100%, your reaction is running with a 15% deficit of the pyridine.

References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy. Link

  • Sielc Technologies. HPLC Separation of Pyridine and Aminopyridine Isomers. (Demonstrates Mixed-Mode and Hydrogen-Bonding separation strategies). Link

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (Guideline for validating the HPLC/qNMR methods). Link

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Link

Sources

Safety Operating Guide

Personal protective equipment for handling 2,5-Dichloro-6-(hydroxymethyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety & Handling Protocol: 2,5-Dichloro-6-(hydroxymethyl)pyridin-3-ol

Executive Safety Assessment (Class-Based)

Compound: 2,5-Dichloro-6-(hydroxymethyl)pyridin-3-ol Chemical Class: Chlorinated Pyridinol / Halogenated Heterocycle CAS: 1242336-62-4 (Analogous Reference)[1]

Critical Hazard Profile: While specific toxicological data for this exact isomer is limited in public registries, structural activity relationship (SAR) analysis with analogous chlorinated pyridines (e.g., 2,6-dichloro-3-hydroxypyridine) dictates a Category 3 High-Hazard Handling Protocol .

  • Primary Risks:

    • Skin/Eye Corrosivity: The combination of the phenolic hydroxyl (position 3) and electron-withdrawing chlorines increases acidity, making this compound a potent irritant and potential corrosive to mucous membranes.

    • Dermal Permeation: The halogenation (Cl at 2,5) significantly increases lipophilicity, facilitating rapid absorption through skin and standard laboratory gloves.

    • Sensitization: Pyridine derivatives are known sensitizers; repeated exposure may induce allergic dermatitis.

Personal Protective Equipment (PPE) Specifications

Standard "lab safety" protocols are insufficient for halogenated pyridines due to their permeation rates. The following PPE matrix is non-negotiable for personnel handling >10 mg of substance.

Table 1: Task-Based PPE Matrix
PPE ComponentSpecificationTechnical Rationale (The "Why")
Hand Protection (Primary) Double-Gloving Required Inner: Nitrile (4 mil)Outer: Nitrile (High-Dex, 5-8 mil) or NeopreneChlorinated aromatics can permeate standard 4-mil nitrile in <15 minutes. The air gap between double gloves provides a critical breakthrough indicator and buffer.
Hand Protection (Immersion) Laminate Film (e.g., Silver Shield™) If handling stock solutions (>100mL) or during spill cleanup, nitrile degrades. Laminate film offers >480 min breakthrough time against halogenated solvents.
Eye/Face Protection Chemical Splash Goggles (Indirect Venting)Safety glasses are inadequate. Pyridinol dust/vapors are lachrymators. A seal against the face prevents vapor entry.
Respiratory Protection Engineering Control First (Fume Hood)Backup: Half-face respirator with OV/P100 Cartridge The hydroxymethyl group adds volatility potential upon heating. P100 protects against solid particulates; OV protects against organic vapors.
Body Shielding Tyvek® Lab Coat (Closed Front) + Chemical ApronCotton lab coats absorb and retain chlorinated compounds, creating a secondary exposure source. Tyvek repels particulates.

Operational Workflow: The "Self-Validating" System

This workflow is designed to force safety checks before the user can proceed to the next step.

Phase A: Preparation & Engineering Controls
  • Airflow Verification: Verify fume hood face velocity is 100 fpm (0.5 m/s) .

  • Static Control: Use an antistatic gun on the weighing vessel. Chlorinated powders are prone to static charge, leading to "fly-away" dust that contaminates the balance area.

  • Solvent Selection: Pre-select a compatible solvent (DMSO, Methanol, or Ethyl Acetate). Avoid water for initial dissolution as the compound is likely sparingly soluble and will form a difficult-to-clean suspension.

Phase B: Handling & Synthesis
  • Solid Transfer: Do not use spatulas that are too wide for the vessel neck. Use a funnel to prevent thread contamination.

  • Heating: If the reaction requires heat (>50°C), a reflux condenser is mandatory. The hydroxymethyl group can dehydrate or oxidize, releasing toxic byproducts.

Phase C: Decontamination Logic

Do not use water immediately. The lipophilic nature of the chlorines requires an organic wash first.

  • Step 1: Wipe surfaces with Acetone or Ethanol (solubilizes the organic matrix).

  • Step 2: Wash with 5% Aqueous Sodium Bicarbonate (neutralizes the acidic phenolic proton).

  • Step 3: Final rinse with soap and water.[2][3]

Visual Logic: PPE Decision Tree

The following diagram illustrates the decision logic for selecting the correct protective gear based on the state of matter and quantity.

PPE_Decision_Tree Start START: Handling 2,5-Dichloro-6-(hydroxymethyl)pyridin-3-ol State_Check State of Matter? Start->State_Check Solid Solid / Powder State_Check->Solid Liquid Solution / Oil State_Check->Liquid Qty_Check_S Quantity > 100 mg? Solid->Qty_Check_S Qty_Check_L Concentration > 0.1 M? Liquid->Qty_Check_L Level_1 LEVEL 1 PPE: Std. Nitrile Gloves Safety Glasses Fume Hood Qty_Check_S->Level_1 No Level_2 LEVEL 2 PPE: Double Nitrile Gloves Splash Goggles Tyvek Sleeves Qty_Check_S->Level_2 Yes (Dust Risk) Qty_Check_L->Level_2 No Level_3 LEVEL 3 PPE: Silver Shield Gloves Face Shield + Goggles Respirator (if outside hood) Qty_Check_L->Level_3 Yes (Splash/Permeation Risk)

Figure 1: Decision logic for PPE selection based on physical state and quantity thresholds. Note that "Level 3" represents the highest barrier protection for concentrated solutions.

Disposal & Emergency Response

Waste Management
  • Classification: Halogenated Organic Waste .

  • Segregation: NEVER mix with strong oxidizing acids (Nitric/Chromic). The hydroxymethyl group can oxidize exothermically.

  • Labeling: Clearly tag as "Toxic" and "Halogenated."

Emergency Procedures
  • Skin Contact:

    • Immediate: Drench with water for 15 minutes.

    • Secondary: Wash with PEG-400 (Polyethylene Glycol) if available, or soap and water. PEG is superior for solubilizing lipophilic pyridines from skin pores.

    • Medical: Seek evaluation for delayed sensitization.

  • Eye Contact: Flush for 15 minutes. Do not rub (particulates are abrasive).

  • Spill (Solid): Do not sweep (generates dust). Wet wipe with acetone-dampened cloth, then dispose of cloth as solid hazardous waste.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • European Chemicals Agency (ECHA). (2023). Registration Dossier: Chlorinated Pyridines (Group Assessment). (Used for hazard extrapolation of structural analogs). [Link]

  • PubChem. (2023). Compound Summary: Chlorinated Pyridinols. National Library of Medicine. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.